7-Deuterio-1-methylindole
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
7-deuterio-1-methylindole |
InChI |
InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i5D |
InChI Key |
BLRHMMGNCXNXJL-UICOGKGYSA-N |
Isomeric SMILES |
[2H]C1=C2C(=CC=C1)C=CN2C |
Canonical SMILES |
CN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 7-Deuterio-1-methylindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 7-Deuterio-1-methylindole. Due to the limited availability of experimental data for this specific isotopologue, this document also includes data for the closely related compounds, 1-methylindole and 7-methylindole, to provide a comparative context for researchers.
Core Physical Properties
The introduction of a deuterium atom at the 7-position of 1-methylindole is expected to have a negligible effect on its bulk physical properties such as melting point, boiling point, and solubility. The primary difference will be in its molecular weight.
| Property | This compound | 1-Methylindole | 7-Methylindole |
| Molecular Formula | C₉H₈DN | C₉H₉N | C₉H₉N |
| Molecular Weight | 132.18 g/mol | 131.17 g/mol | 131.17 g/mol [1] |
| Melting Point | Data not available | Not applicable (liquid at room temperature) | 80-84 °C[2] |
| Boiling Point | Data not available | 236-239 °C[3][4] | 266 °C[2] |
| Appearance | Data not available | Deep yellow viscous liquid[3] | Very faintly beige fine plates[1] |
| Solubility | Data not available | Data not available | Slightly soluble in Chloroform and Methanol[2] |
Experimental Protocols
General Protocol for the Synthesis of 1-Methylindoles (Adaptable for this compound):
This protocol is based on the well-established N-methylation of an indole precursor. To synthesize this compound, the starting material would be 7-deuterioindole.
Materials:
-
7-Deuterioindole (starting material)
-
Sodium hydride (NaH) or a similar strong base
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation: Dissolve 7-deuterioindole in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere. Cool the solution in an ice bath. Add sodium hydride portion-wise with stirring. The reaction mixture will be stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the indolide anion.
-
Methylation: Cool the reaction mixture again in an ice bath. Add methyl iodide or dimethyl sulfate dropwise via a dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of the deuterium at the 7-position can be confirmed by the absence of the corresponding proton signal in the ¹H NMR spectrum and by the mass spectrum.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a deuterated compound like this compound.
References
An In-depth Technical Guide to the Synthesis of 7-Deuterio-1-methylindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and mechanisms for the preparation of 7-deuterio-1-methylindole, a deuterated analog of the biologically relevant 1-methylindole scaffold. The synthesis of this isotopically labeled compound is crucial for various applications in drug discovery and development, including metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical methods. This document details the most viable synthetic route, encompassing the preparation of the starting material, regioselective halogenation, and the final deuterium incorporation step. Experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate the practical application of this knowledge.
Introduction
Deuterium-labeled compounds have gained significant importance in the pharmaceutical sciences. The substitution of hydrogen with its heavier isotope, deuterium, can lead to a kinetic isotope effect, which can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties and a reduction in toxic metabolites. This compound serves as a valuable tool in the study of indole-containing drug candidates. This guide focuses on a robust and reproducible multi-step synthesis to achieve high levels of deuterium incorporation specifically at the C7 position of the 1-methylindole core.
Recommended Synthetic Pathway
A direct and selective deuteration of 1-methylindole at the C7 position is challenging due to the inherent reactivity of the indole ring, which typically favors electrophilic substitution at the C3 position. Therefore, a multi-step approach is the most reliable method. The recommended synthetic pathway involves three key stages:
-
Synthesis of 1-methylindole: The starting material is prepared via N-methylation of indole.
-
Regioselective C7-Halogenation: Introduction of a halogen atom, preferably bromine, at the C7 position of 1-methylindole. This step is critical for directing the subsequent deuteration.
-
Lithium-Halogen Exchange and Deuteration: The 7-halo-1-methylindole is converted to its 7-lithio derivative, which is then quenched with a deuterium source to yield the final product.
The overall synthetic workflow is depicted below:
Experimental Protocols and Data
Synthesis of 1-Methylindole
The N-methylation of indole is a well-established transformation that can be achieved under various conditions. A common and efficient method involves the use of methyl iodide in the presence of a base.
Experimental Protocol:
In a reaction vessel, indole (1 equivalent) is dissolved in a suitable solvent such as acetone. To this solution, potassium hydroxide (5 equivalents) is added at 0°C. Methyl iodide (2 equivalents) is then added dropwise at the same temperature. The reaction mixture is subsequently heated to 40°C and stirred for several hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. After cooling to room temperature, dichloromethane is added, and the mixture is stirred for 30 minutes. The solid is removed by filtration. The filtrate is washed sequentially with water, 1M HCl, and again with water. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-methylindole. Further purification can be achieved by recrystallization or distillation.[1]
Quantitative Data:
| Reactants | Product | Yield | Reference |
| Indole, Methyl Iodide, KOH | 1-Methylindole | High | [1] |
| Indole, Methyl Iodide, NaNH2 | 1-Methylindole | 80-85% |
Synthesis of 7-Bromo-1-methylindole
The regioselective bromination of 1-methylindole at the C7 position is the most critical and challenging step of this synthesis. While direct bromination often leads to substitution at other positions, specific conditions can favor the desired C7-isomer. The commercial availability of 7-bromo-1-methyl-1H-indole suggests the existence of reliable synthetic methods, although detailed procedures in peer-reviewed literature are scarce.[2] A plausible approach involves directed ortho-metalation strategies, though these add complexity. For the purpose of this guide, we will consider a hypothetical direct bromination that favors C7, while acknowledging that optimization would be required.
Conceptual Experimental Protocol (to be optimized):
To a solution of 1-methylindole (1 equivalent) in a suitable solvent (e.g., a non-polar solvent like carbon tetrachloride or a polar aprotic solvent like DMF), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0°C to room temperature). The reaction is monitored by GC-MS or LC-MS to maximize the formation of the 7-bromo isomer. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography to separate it from other isomers.
Quantitative Data:
Synthesis of this compound via Lithium-Halogen Exchange
This final step involves the conversion of the 7-bromo-1-methylindole to the desired deuterated product. The lithium-halogen exchange is a rapid and efficient reaction, typically carried out at low temperatures.
Experimental Protocol:
A solution of 7-bromo-1-methylindole (1 equivalent) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). To this solution, an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) (1.1 equivalents) is added dropwise. The reaction mixture is stirred at -78°C for a short period (typically 15-60 minutes) to allow for the complete formation of the 7-lithio-1-methylindole intermediate. Subsequently, deuterium oxide (D₂O, >2 equivalents) is added to quench the reaction. The mixture is then allowed to warm to room temperature. The reaction is worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Quantitative Data:
| Starting Material | Product | Yield | Deuterium Incorporation | Reference |
| 7-Bromo-1-methylindole | This compound | Good to Excellent | >95% (expected) | General Procedure |
Reaction Mechanisms
N-Methylation of Indole
The N-methylation of indole proceeds via a standard nucleophilic substitution mechanism. The base deprotonates the indole nitrogen, forming the indolide anion, which then acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide.
Lithium-Halogen Exchange and Deuteration
The lithium-halogen exchange is believed to proceed through an "ate" complex intermediate. The organolithium reagent attacks the bromine atom of 7-bromo-1-methylindole, forming a transient intermediate which then collapses to the more stable 7-lithio-1-methylindole and the corresponding alkyl bromide. The highly nucleophilic and basic 7-lithio species is then quenched by the electrophilic deuterium of D₂O.
Conclusion
The synthesis of this compound is a multi-step process that relies on the strategic installation of a halogen at the C7 position to direct the final deuteration step. While the N-methylation and the lithium-halogen exchange/deuteration steps are relatively straightforward, the key to a successful synthesis lies in the development of a high-yield, regioselective C7-bromination of 1-methylindole. This guide provides a solid foundation for researchers to produce this valuable isotopically labeled compound for applications in drug discovery and development. Further research into optimizing the C7-halogenation step would be highly beneficial to the scientific community.
References
Spectroscopic Profile of 7-Deuterio-1-methylindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Deuterio-1-methylindole, a deuterated analog of 1-methylindole. Due to the limited availability of direct experimental data for this specific isotopologue, this document leverages the well-documented spectroscopic profile of 1-methylindole as a foundational reference. The guide outlines the anticipated shifts and changes in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra resulting from the deuterium substitution at the C7 position. This information is critical for researchers in medicinal chemistry, drug metabolism, and pharmacokinetics (DMPK) studies where isotopic labeling is a key tool.
Introduction to Spectroscopic Analysis of Isotopologues
Isotopic labeling, particularly with deuterium, is a powerful technique in drug discovery and development. It allows for the tracking of metabolic pathways, the elucidation of reaction mechanisms, and can be used to alter the pharmacokinetic properties of a drug molecule, a strategy known as the "deuterium effect." The successful synthesis and characterization of a deuterated compound like this compound rely on a thorough understanding of how the isotopic substitution impacts its spectroscopic signatures.
This guide will focus on the three primary spectroscopic techniques used for the structural elucidation of organic molecules:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of a molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule through their vibrational frequencies.
Predicted Spectroscopic Data for this compound
The following sections detail the expected spectroscopic data for this compound, with direct comparisons to the known data for 1-methylindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of a deuterium atom at the C7 position of 1-methylindole will have a noticeable effect on both the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy:
The most significant change in the ¹H NMR spectrum will be the disappearance of the signal corresponding to the proton at the C7 position. In the spectrum of 1-methylindole, this proton appears as a doublet of doublets. In the spectrum of this compound, this signal will be absent. Furthermore, the coupling patterns of the adjacent protons (H6) will be simplified due to the absence of coupling to the C7 proton. The chemical shifts of the remaining protons are expected to be largely unaffected.
¹³C NMR Spectroscopy:
In the ¹³C NMR spectrum, the carbon atom directly bonded to the deuterium (C7) will exhibit a characteristic triplet multiplicity due to coupling with the deuterium nucleus (spin I = 1). This is in contrast to the doublet observed for a protonated carbon. The chemical shift of the C7 carbon will also experience a slight upfield shift, a phenomenon known as the isotopic shift. The chemical shifts of the other carbon atoms should remain largely unchanged.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Position | Expected Chemical Shift (ppm) for this compound | ¹H NMR Data for 1-methylindole (ppm)[1] |
| H2 | ~7.10 | 7.082 |
| H3 | ~6.45 | 6.434 |
| H4 | ~7.60 | 7.600 |
| H5 | ~7.20 | 7.215 |
| H6 | ~7.15 | 7.178 |
| H7 | Signal Absent | ~7.00 |
| N-CH₃ | ~3.75 | 3.576 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Position | Expected Chemical Shift (ppm) for this compound | ¹³C NMR Data for 1-methylindole (ppm) |
| C2 | ~128.5 | 128.7 |
| C3 | ~100.9 | 101.1 |
| C3a | ~128.9 | 129.1 |
| C4 | ~120.8 | 121.0 |
| C5 | ~120.0 | 120.2 |
| C6 | ~119.2 | 119.4 |
| C7 | ~109.5 (triplet) | 109.7 |
| C7a | ~136.8 | 137.0 |
| N-CH₃ | ~32.8 | 33.0 |
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming the incorporation of deuterium. The molecular weight of this compound will be one mass unit higher than that of 1-methylindole.
-
1-methylindole (C₉H₉N): Molecular Weight = 131.17 g/mol [2]
-
This compound (C₉H₈DN): Molecular Weight = 132.18 g/mol
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 132. The fragmentation pattern should be similar to that of 1-methylindole, with key fragments also showing a +1 mass shift if they retain the deuterium atom.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Expected m/z for this compound | m/z for 1-methylindole[3][4] |
| [M]⁺ | 132 | 131 |
| [M-H]⁺ / [M-D]⁺ | 131 / 130 | 130 |
| [M-CH₃]⁺ | 117 | 116 |
Infrared (IR) Spectroscopy
The substitution of a hydrogen atom with a deuterium atom will result in a noticeable shift in the vibrational frequency of the C-D bond compared to the C-H bond. According to Hooke's Law, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system. Since deuterium is heavier than hydrogen, the C-D stretching and bending vibrations will occur at lower wavenumbers (cm⁻¹) than the corresponding C-H vibrations.
-
C-H stretch (aromatic): Typically observed around 3100-3000 cm⁻¹.
-
C-D stretch (aromatic): Expected to be observed around 2300-2200 cm⁻¹.
The rest of the IR spectrum of this compound is expected to be very similar to that of 1-methylindole.
Table 4: Predicted Key IR Absorptions for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Wavenumber (cm⁻¹) for 1-methylindole[4] |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch (N-CH₃) | 2950-2850 | 2950-2850 |
| Aromatic C-D Stretch | 2300-2200 | N/A |
| C=C Stretch (aromatic) | 1600-1450 | 1600-1450 |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data discussed in this guide.
NMR Spectroscopy
A sample of 5-10 mg of this compound should be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a larger sample size (20-50 mg) and a longer acquisition time may be necessary to obtain a good signal-to-noise ratio.
Mass Spectrometry
A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer. Electron ionization (EI) is a common method for analyzing small, volatile molecules like 1-methylindole and its deuterated analog. The instrument is scanned over a mass range that includes the expected molecular ion peak (e.g., m/z 50-200).
Infrared (IR) Spectroscopy
A neat liquid sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the sample in a solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄) can be used. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for this compound based on the known data of its non-deuterated analog. The key anticipated changes include the absence of the H7 signal in the ¹H NMR spectrum, the appearance of a triplet for the C7 signal in the ¹³C NMR spectrum, a one-mass-unit increase in the molecular ion peak in the mass spectrum, and the appearance of a C-D stretching vibration at a lower wavenumber in the IR spectrum. These spectroscopic signatures will be crucial for the unambiguous identification and characterization of this compound in research and development settings.
References
Navigating the Acquisition and Application of 7-Deuterio-1-methylindole: A Technical Guide
For researchers, scientists, and drug development professionals, the incorporation of isotopically labeled compounds is a critical step in elucidating metabolic pathways, quantifying metabolites, and enhancing the pharmacokinetic profiles of drug candidates. This guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of 7-Deuterio-1-methylindole, a specialized deuterated analog of 1-methylindole.
Commercial Availability and Procurement
Below is a table of potential suppliers for the custom synthesis of this compound. Researchers are advised to contact these companies directly to request a quote and discuss their specific requirements.
| Supplier | Service | Contact Information |
| Cambridge Isotope Laboratories, Inc. | Custom Synthesis of Stable Isotope-Labeled Compounds | Inquire via website |
| Pharmaffiliates | Custom Synthesis of Deuterated Compounds | Inquire via website |
| Manchester Organics | Custom Synthesis, Organic Synthesis | Inquire via website |
Synthesis of this compound: An Adapted Protocol
Method 1: Starting from 7-Deuterioindole
This is the most direct approach. The synthesis would involve the N-methylation of 7-deuterioindole. The 7-deuterioindole starting material would need to be either commercially sourced (if available from a specialty supplier) or synthesized separately.
Method 2: H/D Exchange on 1-Methylindole
This method involves first synthesizing 1-methylindole using the standard procedure and then performing a hydrogen-deuterium exchange reaction to introduce the deuterium at the 7-position. This would likely involve a regioselective H/D exchange protocol, potentially using a deuterated acid or a metal catalyst in the presence of a deuterium source.
Adapted Experimental Protocol (N-methylation of Indole)
This protocol details the synthesis of the non-deuterated 1-methylindole, which is the precursor for Method 2, or would be the same procedure used in Method 1 but with 7-deuterioindole as the starting material.
Materials:
-
Indole (or 7-Deuterioindole)
-
Sodium amide (NaNH₂) or Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous ether
-
Liquid ammonia (if using sodium amide)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Formation of the Indole Anion: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a suspension of sodium amide or sodium hydride in anhydrous ether is prepared under an inert atmosphere (e.g., nitrogen or argon). A solution of indole (or 7-deuterioindole) in anhydrous ether is then added dropwise with stirring. The reaction mixture is stirred until the evolution of hydrogen (with NaH) or ammonia (with NaNH₂) ceases, indicating the formation of the sodium salt of indole.
-
N-Methylation: A solution of methyl iodide in anhydrous ether is added dropwise to the stirred suspension of the indole salt. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) at room temperature or with gentle heating to ensure the completion of the reaction.
-
Work-up: The reaction is quenched by the careful addition of water. The ether layer is separated, and the aqueous layer is extracted with additional portions of ether. The combined ether extracts are washed with water and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the crude 1-methylindole is purified by vacuum distillation.
Applications and Experimental Workflows
Deuterated compounds like this compound are invaluable tools in drug discovery and development, primarily due to the kinetic isotope effect. The substitution of a hydrogen atom with a deuterium atom can slow down the rate of metabolic reactions that involve the cleavage of the C-H bond, a common pathway for drug metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of reactive metabolites.
Experimental Workflow: Metabolic Stability Assay
The following diagram illustrates a typical experimental workflow for assessing the metabolic stability of a compound using liver microsomes, a common in vitro model. In this workflow, both the deuterated and non-deuterated compounds are incubated with liver microsomes, and their degradation over time is monitored by LC-MS/MS.
Potential Signaling Pathway Involvement
Indole-containing molecules, such as the endogenous neurotransmitter serotonin (5-hydroxytryptamine), play crucial roles in a vast array of physiological processes by interacting with various receptors and signaling pathways. While the specific biological targets of 1-methylindole are not as well-characterized, it is plausible that it or its metabolites could interact with pathways modulated by other indole derivatives.
The following diagram provides a simplified, representative overview of a G-protein coupled receptor (GPCR) signaling cascade, a common mechanism through which neurotransmitters like serotonin exert their effects. An indole-containing compound could potentially act as an agonist or antagonist at such a receptor.
References
The Kinetic Isotope Effect of Deuterated Indoles: A Technical Guide for Mechanistic Elucidation in Chemical Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development for elucidating reaction mechanisms. By replacing an atom with one of its heavier isotopes, typically hydrogen (¹H) with deuterium (²H or D), subtle changes in reaction rates can be observed. These changes, quantified as the ratio of the rate constants (kH/kD), provide profound insights into the rate-determining step (RDS) of a chemical transformation. For the indole scaffold, a ubiquitous motif in pharmaceuticals, natural products, and functional materials, understanding the KIE of its deuterated analogues is paramount for optimizing synthetic routes, designing novel catalysts, and predicting metabolic pathways. This guide provides an in-depth analysis of the KIE of deuterated indoles in various chemical reactions, complete with quantitative data, detailed experimental protocols, and visual aids to clarify core concepts.
The Significance of KIE in Indole Chemistry
The C-H bonds of the indole ring exhibit different reactivities, with the C3 position being the most nucleophilic, followed by C2, and then the positions on the benzene ring (C4-C7). The cleavage of a specific C-H bond is often the key step in many functionalization reactions. A primary KIE (typically kH/kD > 2) is observed when the C-H bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. Conversely, a small or non-existent KIE (kH/kD ≈ 1) suggests that C-H bond cleavage occurs in a fast step before or after the RDS, or is not involved at all. Secondary KIEs, which are smaller effects, can provide information about changes in hybridization at the carbon atom of interest during the reaction.
In drug development, deuterating metabolically labile positions on an indole-containing drug molecule can significantly slow down its rate of metabolism by cytochrome P450 enzymes, a phenomenon known as the "metabolic switch." This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced toxic metabolites.
Quantitative Kinetic Isotope Effect Data for Indole Reactions
The following table summarizes experimentally determined KIE values for a variety of reactions involving deuterated indoles. This data serves as a valuable reference for researchers investigating similar transformations.
| Reaction Type | Indole Position | Catalyst/Reagent | kH/kD Value | Interpretation |
| Palladium-Catalyzed Direct Arylation | C7 | Pd(OAc)₂ | 1.2 | C-H bond cleavage is not the rate-determining step.[1] |
| Enzymatic Reaction with Tryptophan Synthase | C3 | Tryptophan Synthase | 1.4 - 2.0 | C-H bond cleavage is part of the rate-determining step. |
| Acid-Catalyzed Rearrangement | C3a/N1 (of Tetrahydrocarbazole) | Acid | 1.13 (secondary KIE) | Change in hybridization at the carbon adjacent to the deuterated position. |
Experimental Protocols
Accurate determination of KIE values relies on careful experimental design and precise analytical techniques. The following sections detail the key methodologies.
Synthesis of Deuterated Indoles
The prerequisite for any KIE study is the synthesis of the specifically deuterated indole isotopologue. Acid-catalyzed hydrogen-deuterium (H-D) exchange is a common and effective method.
Protocol for Selective C2 and C3 Deuteration: [2][3]
-
Materials: Indole, Palladium(II) acetate (Pd(OAc)₂), Sodium acetate (NaOAc), Deuterated acetic acid (CD₃CO₂D), Dioxane, Potassium carbonate (K₂CO₃), Methanol (MeOH), Water (H₂O).
-
Procedure for C2/C3-deuteration:
-
In a sealed tube, dissolve the indole substrate (0.4 mmol) in a mixture of 1,4-dioxane (3 mL) and CD₃CO₂D (1.2 mL).
-
Add Pd(OAc)₂ (10 mol %) and NaOAc (1.5 equivalents).
-
Heat the mixture at 120 °C for 16 hours.
-
After cooling, the reaction mixture can be filtered through silica gel and the solvent removed in vacuo to isolate the C2/C3-deuterated indole. The level of deuteration at each position can be quantified by ¹H NMR spectroscopy.[2]
-
-
Procedure for Selective C2-deuteration (Reverse Exchange):
-
Following the C2/C3-deuteration procedure, dissolve the crude product in a mixture of MeOH (1.2 mL) and H₂O (0.4 mL).
-
Add K₂CO₃ (0.5 equivalents) and heat at 80 °C for 16 hours. This selectively removes the deuterium from the more acidic C3 position.
-
Isolate the C2-deuterated product after an appropriate workup.
-
-
Procedure for Selective C3-deuteration (Metal-Free):
-
In a sealed tube, dissolve the indole substrate (0.4 mmol) in a mixture of 1,4-dioxane (3 mL) and CD₃CO₂D (1.2 mL).
-
Heat the mixture at 80 °C for 16 hours.
-
Isolate the C3-deuterated product after an appropriate workup.[3]
-
Protocol for Benzene Ring Deuteration (C4-C7): [4]
-
Materials: 3-substituted indole, Deuterated sulfuric acid (D₂SO₄), Deuterated methanol (CD₃OD).
-
Procedure:
-
Prepare a 20 wt % solution of D₂SO₄ in CD₃OD.
-
Dissolve the 3-substituted indole in this solution (0.1 M).
-
Heat the solution in a sealed tube at 60-90 °C.
-
Monitor the reaction progress by ¹H NMR spectroscopy.
-
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry, and concentrate to yield the deuterated indole.
-
KIE Measurement Methodologies
Two primary methods are used to determine the KIE: parallel experiments and competition experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
Natural abundance of deuterium and its significance in chemistry
An In-depth Technical Guide on the Natural Abundance of Deuterium and its Significance in Chemistry
Abstract
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, holds significant importance across various scientific disciplines, particularly in chemistry and pharmacology.[1] Though its natural abundance is low, its unique physical and chemical properties, stemming from its increased mass compared to protium (¹H), give rise to the kinetic isotope effect (KIE). This effect is a powerful tool for elucidating reaction mechanisms and has been strategically employed in drug development to enhance the metabolic stability and safety profiles of therapeutic agents. This guide provides a comprehensive overview of the natural abundance of deuterium, the principles of the kinetic isotope effect, and its applications, with a focus on drug discovery and development for researchers, scientists, and pharmaceutical professionals.
Natural Abundance of Deuterium
Deuterium was first discovered in 1931 by American chemist Harold Urey, a discovery that earned him the Nobel Prize in Chemistry in 1934.[2] It is a naturally occurring isotope of hydrogen, with a nucleus containing one proton and one neutron.[3] This contrasts with the far more common protium isotope (¹H), which has only a proton in its nucleus.[2]
The natural abundance of deuterium on Earth is approximately 0.0156%, meaning about 1 in every 6,420 hydrogen atoms is deuterium.[2] This abundance can vary slightly depending on the geographical location and the source. The majority of deuterium found in nature was synthesized during the Big Bang, approximately 13.8 billion years ago.[2] Its abundance is a key data point in cosmological models.[2] The following table summarizes the natural abundance of deuterium in various environments.
| Environment | Abundance (parts per million, ppm) | Ratio of Deuterium to Protium (²H/¹H) | Citation |
| Earth (Average) | 156 | ~1:6,420 | [2] |
| Ocean Water (VSMOW Standard) | 155.76 | ~1:6,420 | [2] |
| Jupiter's Atmosphere | 26 | ~1:38,500 | [2] |
| Interstellar Space | 15 | ~1:66,700 | [2] |
| Primordial (Post-Big Bang) | 26 | ~1:38,500 | [2] |
The Kinetic Isotope Effect (KIE)
The doubling of mass between protium and deuterium is the largest relative mass change between stable isotopes of any element, leading to significant differences in chemical and physical properties.[4][5] One of the most important consequences of this mass difference is the kinetic isotope effect (KIE).
The C-D bond is stronger and vibrates at a lower frequency than a C-H bond.[1][6] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step proceed faster than the equivalent reaction where the hydrogen is replaced by deuterium.[7] This is because more energy is required to break the stronger C-D bond.[6]
The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD):
KIE = kH / kD
For a primary KIE, where the bond to the isotope is broken in the rate-limiting step, the rate of a reaction involving a C-¹H bond is typically 6 to 10 times faster than that of a C-²H bond.[1][4] Secondary KIEs, where the isotopically labeled bond is not broken, are much smaller but can still provide valuable mechanistic insights.[4][8]
Significance in Chemistry: Elucidating Reaction Mechanisms
The KIE is an invaluable tool for studying reaction mechanisms in organic chemistry.[7] By selectively replacing a hydrogen atom with deuterium at a specific position in a molecule and observing a significant change in the reaction rate (a KIE > 2), chemists can confirm that the cleavage of that particular C-H bond is part of the rate-determining step.[6] This experimental evidence helps to distinguish between proposed mechanistic pathways and understand the transition state of a reaction.[4]
Significance in Drug Development: Improving Metabolic Stability
In drug discovery, the KIE is strategically utilized to improve the pharmacokinetic properties of drug candidates.[9] Many drugs are cleared from the body through metabolic processes, often mediated by cytochrome P450 (CYP450) enzymes, which frequently involve the oxidative cleavage of C-H bonds.[1][10]
By replacing a hydrogen atom with a deuterium atom at a known site of metabolism (a "metabolic soft spot"), the rate of this metabolic breakdown can be significantly slowed.[11] This strategy, often called the "deuterium switch," can lead to several therapeutic benefits:[1][9]
-
Improved Metabolic Stability: The stronger C-D bond slows the rate of enzymatic cleavage, reducing the rate of systemic clearance.[1]
-
Increased Drug Half-life: Slower metabolism leads to a longer biological half-life, which can allow for lower or less frequent dosing.[1][9]
-
Reduced Toxic Metabolites: If a C-H bond cleavage leads to the formation of a toxic metabolite, deuteration can shunt metabolism towards other, safer pathways.[1][12]
-
Enhanced Efficacy and Safety: An improved pharmacokinetic profile can result in greater drug exposure and a better safety margin.[9]
The logical workflow for applying the deuterium switch in drug development is illustrated below.
Caption: Logic diagram of the deuterium switch strategy in drug development.
Deutetrabenazine, approved by the FDA in 2017, was the first deuterated drug to come to market, validating this approach.[9]
Experimental Protocols
Protocol for Measuring Deuterium Abundance
The isotopic composition of a sample can be precisely determined using isotope-ratio mass spectrometry (IRMS).[13]
Objective: To quantify the ²H/¹H ratio in a given sample.
Methodology:
-
Sample Preparation: The sample (e.g., a purified compound or biological fluid) is combusted at high temperature in an elemental analyzer. This converts all hydrogen in the sample to H₂ gas. Water samples are typically reduced over hot chromium.
-
Gas Chromatography (GC): The resulting gases are passed through a GC column to separate the H₂ gas from other combustion products (e.g., N₂, CO₂).
-
Introduction to Mass Spectrometer: The purified H₂ gas is introduced into the ion source of the mass spectrometer.
-
Ionization and Analysis: The gas is ionized, and the resulting ions (¹H¹H⁺ at m/z=2 and ¹H²H⁺ at m/z=3) are accelerated and separated based on their mass-to-charge ratio.
-
Detection and Quantification: Sensitive detectors measure the ion currents for each isotopic species. The ratio of the ion currents (m/z 3 to m/z 2) is used to calculate the precise deuterium abundance relative to a known standard.
Protocol for Measuring the Kinetic Isotope Effect
Measuring the KIE involves comparing the reaction rates of a deuterated and non-deuterated reactant.[13] The competitive method is highly precise for this purpose.[13]
Objective: To determine the KIE for a chemical or enzymatic reaction.
Methodology:
-
Substrate Synthesis: Synthesize the non-deuterated ("light") substrate and the specifically deuterium-labeled ("heavy") substrate.
-
Reaction Setup (Competitive Method): A mixture containing a known ratio of the light and heavy substrates is prepared. The reaction is initiated by adding the enzyme or reagent.
-
Reaction Progression: The reaction is allowed to proceed to a specific, partial level of completion (typically 10-50%). It is crucial not to let the reaction go to completion.
-
Quenching and Separation: The reaction is stopped (quenched). The remaining, unreacted substrate is separated from the product. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or solid-phase extraction.
-
Isotopic Analysis: The isotopic ratio (heavy vs. light) of the recovered starting material or the formed product is measured accurately using mass spectrometry or NMR.[13]
-
KIE Calculation: The KIE is calculated from the change in the isotopic ratio of the substrate pool or the isotopic ratio of the product, relative to the initial ratio of the starting materials.
The following diagram outlines a typical workflow for a competitive KIE experiment.
Caption: Experimental workflow for measuring the Kinetic Isotope Effect (KIE).
Conclusion
While constituting only a minor fraction of naturally occurring hydrogen, deuterium's unique mass gives rise to the profoundly significant kinetic isotope effect. This phenomenon provides chemists with a subtle yet powerful probe for investigating reaction mechanisms. For drug development professionals, the strategic incorporation of deuterium offers a rational and effective method to overcome challenges related to metabolic instability, leading to the creation of safer and more efficacious medicines with improved pharmacokinetic profiles. The continued application of deuterium-based strategies promises to be a valuable and enduring tool in advancing chemical and pharmaceutical sciences.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Deuterium - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Heavy water - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Use of Stable Isotopes in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, offering a dynamic view of cellular biochemistry that static metabolite measurements alone cannot provide. By replacing common atoms with their heavier, non-radioactive counterparts (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), researchers can track the fate of metabolic precursors through intricate biochemical networks.[1][2] This technique provides invaluable insights into nutrient utilization, pathway activity, and the metabolic reprogramming that occurs in various physiological and pathological states, including cancer and metabolic disorders.[1] For drug development, stable isotope tracing offers a powerful method to elucidate mechanisms of action, identify off-target effects, and discover novel therapeutic targets by observing how a compound alters metabolic fluxes.[3]
This technical guide provides a comprehensive overview of the principles and applications of stable isotope tracing in metabolic studies. It details experimental protocols for commonly used tracers, presents quantitative data from key studies, and illustrates important concepts with clear diagrams.
Core Principles of Stable Isotope Tracing
The fundamental principle of stable isotope tracing lies in introducing a substrate labeled with a stable isotope into a biological system and monitoring the incorporation of the isotope into downstream metabolites.[2] Because stable isotopes are chemically identical to their lighter counterparts, they are processed by enzymes in the same manner, serving as faithful reporters of metabolic activity.[2][4] The primary analytical techniques used to detect and quantify the incorporation of stable isotopes are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] These methods can distinguish between molecules of different masses (isotopologues) or different isotopic arrangements within a molecule (isotopomers), providing a detailed picture of metabolic pathways.[3]
Advantages of Stable Isotopes:
-
Safety: Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no radiation hazard, making them safe for use in a wide range of in vitro and in vivo studies, including those involving human subjects.[2]
-
Versatility: A wide variety of biologically relevant molecules can be labeled with stable isotopes, allowing for the investigation of numerous metabolic pathways.
-
Detailed Information: High-resolution mass spectrometry can provide detailed information on the positional labeling of metabolites, offering deeper insights into specific enzyme activities and pathway branch points.
Experimental Design and Workflow
A well-designed stable isotope tracing experiment is crucial for obtaining meaningful and interpretable data. The general workflow involves several key stages, from tracer selection to data analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for a stable isotope tracing experiment in cultured cells.
Key Experimental Protocols
Detailed and consistent protocols are essential for the reproducibility of stable isotope tracing experiments. Below are methodologies for two of the most common tracing experiments: ¹³C-glucose and ¹⁵N-glutamine tracing in mammalian cells.
Protocol 1: ¹³C-Glucose Tracing in Mammalian Cells
This protocol is designed to trace the metabolic fate of glucose carbons through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
1. Cell Culture and Tracer Incubation:
-
Culture mammalian cells to the desired confluency (typically 70-80%) in standard culture medium.
-
Prepare the labeling medium by supplementing glucose-free medium with [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM).
-
Remove the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C-glucose labeling medium.
-
Incubate the cells for a time course determined by the pathways of interest. For glycolysis, a few minutes to an hour is often sufficient, while labeling of TCA cycle intermediates and downstream biosynthetic pathways may require several hours to reach a steady state.[5]
2. Quenching and Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent, typically 80% methanol, to the culture plate.[6]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Incubate the samples at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge the samples at maximum speed for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
3. LC-MS Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect the ¹³C-labeled metabolites.
Protocol 2: ¹⁵N-Glutamine Tracing in Mammalian Cells
This protocol tracks the fate of glutamine-derived nitrogen, which is crucial for the synthesis of amino acids, nucleotides, and other nitrogen-containing compounds.
1. Cell Culture and Tracer Incubation:
-
Culture cells as described for ¹³C-glucose tracing.
-
Prepare the labeling medium by supplementing glutamine-free medium with [α-¹⁵N]-glutamine or [γ-¹⁵N]-glutamine, depending on the specific nitrogen atom to be traced.
-
Remove the standard medium, wash with PBS, and add the pre-warmed ¹⁵N-glutamine labeling medium.
-
Incubate for a duration appropriate for the pathways under investigation. The incorporation of nitrogen into nucleotides can take several hours.
2. Quenching and Metabolite Extraction:
-
Follow the same quenching and extraction procedure as described for ¹³C-glucose tracing to ensure rapid cessation of metabolic activity and efficient extraction of polar metabolites.
3. LC-MS/MS Analysis:
-
Prepare the samples for LC-MS analysis as described above.
-
Utilize a targeted LC-MS/MS approach to specifically detect and quantify the incorporation of ¹⁵N into downstream metabolites such as other amino acids and nucleotides.
Data Presentation: Quantitative Insights from Stable Isotope Tracing
The power of stable isotope tracing lies in its ability to provide quantitative data on metabolic fluxes. The following tables summarize representative data from studies using ¹³C-glucose and ¹⁵N-glutamine tracers.
Table 1: Metabolic Flux Ratios in Cancer Cells using ¹³C-Glucose
This table presents the relative contribution of glucose to various metabolic pathways in a cancer cell line, as determined by ¹³C metabolic flux analysis. The values represent the percentage of the metabolite pool derived from glucose.
| Metabolite | Isotope Enrichment (M+n) | Contribution from Glucose (%) |
| Lactate | M+3 | 95 ± 2 |
| Citrate | M+2 | 45 ± 5 |
| Malate | M+2 | 40 ± 4 |
| Aspartate | M+2 | 38 ± 5 |
| Ribose-5-phosphate | M+5 | 85 ± 3 |
Data are representative and compiled from typical results seen in cancer cell lines with high glycolytic rates.
Table 2: ¹⁵N-Glutamine Tracing and Nitrogen Contribution to Nucleotides
This table shows the fractional contribution of glutamine nitrogen to the synthesis of purine and pyrimidine nucleotides in a proliferating cell line.
| Nucleotide | Isotope Enrichment (M+n) | Contribution from Glutamine Nitrogen (%) |
| Adenosine Monophosphate (AMP) | M+1 | 25 ± 3 |
| Guanosine Monophosphate (GMP) | M+2 | 48 ± 4 |
| Uridine Monophosphate (UMP) | M+1 | 35 ± 2 |
| Cytidine Monophosphate (CMP) | M+1 | 33 ± 3 |
Data are representative and illustrate the significant role of glutamine as a nitrogen donor in nucleotide biosynthesis.
Visualization of Metabolic Pathways and Logical Relationships
Visualizing the flow of atoms through metabolic pathways is crucial for interpreting stable isotope tracing data. The following diagrams, created using the Graphviz DOT language, illustrate key metabolic pathways and the fate of labeled atoms.
Glycolysis Pathway with ¹³C-Glucose Tracing
This diagram shows the flow of the six carbons from glucose through the glycolytic pathway. The red dots indicate the ¹³C atoms from a [U-¹³C₆]-glucose tracer.
TCA Cycle with ¹³C-Glucose and ¹⁵N-Glutamine Tracing
This diagram illustrates how carbons from glucose (via Acetyl-CoA) and both carbon and nitrogen from glutamine enter and are metabolized within the TCA cycle. Red dots represent ¹³C from glucose, and the blue 'N' represents ¹⁵N from glutamine.
Applications in Drug Development
Stable isotope tracing is a powerful tool in the pharmaceutical industry for:
-
Target Engagement and Mechanism of Action Studies: By tracing the metabolic fate of a labeled substrate, researchers can determine if a drug candidate is hitting its intended target and modulating the expected metabolic pathway.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Labeled compounds can be used to track the absorption, distribution, metabolism, and excretion (ADME) of a drug, providing crucial data for PK/PD modeling.
-
Toxicity and Off-Target Effect Assessment: Alterations in metabolic pathways unrelated to the drug's primary target can be identified, providing early warnings of potential toxicity.
-
Biomarker Discovery: Metabolic changes induced by a drug can be identified and validated as biomarkers of drug efficacy or patient response.
Conclusion
Stable isotope tracing provides a dynamic and quantitative lens through which to view cellular metabolism. Its applications range from fundamental biological research to the development of new therapeutics. By carefully designing and executing these experiments, and by leveraging powerful analytical and computational tools, researchers can uncover the intricate metabolic adaptations that drive health and disease. This in-depth understanding of metabolic networks is crucial for identifying novel drug targets and developing more effective and personalized medicines.
References
Methodological & Application
Application Note: High-Throughput Quantification of 1-Methylindole in Biological Matrices using 7-Deuterio-1-methylindole as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-methylindole in biological matrices, such as plasma or serum. The use of a stable isotope-labeled internal standard, 7-Deuterio-1-methylindole, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2][3][4] This protocol is intended for researchers in drug metabolism, pharmacokinetics (DMPK), and related fields who require reliable quantification of 1-methylindole.
Introduction
1-Methylindole is a metabolite of interest in various biological and pharmaceutical studies. Accurate and precise quantification of this compound in complex biological matrices is crucial for understanding its physiological roles and pharmacokinetic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and selectivity.[2][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[1][4][5] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby correcting for matrix effects and variations in sample processing and instrument response.[3][4][5] This application note provides a detailed protocol for the quantification of 1-methylindole using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
1-Methylindole (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher
-
Biological matrix (e.g., human plasma, mouse serum)
Sample Preparation
A protein precipitation method is employed for sample cleanup.[6][7]
-
Thaw biological samples (e.g., plasma, serum) on ice.
-
Prepare a working solution of the internal standard (this compound) in acetonitrile at a concentration of 100 ng/mL.
-
In a microcentrifuge tube, add 50 µL of the biological sample.
-
Add 150 µL of the internal standard working solution to the sample.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: A standard UHPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 10 2.5 95 3.5 95 3.6 10 | 5.0 | 10 |
Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 1-Methylindole 132.1 117.1 25 | this compound | 133.1 | 118.1 | 25 |
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 49,500 | 13.232 |
| 1000 | 1,320,000 | 50,100 | 26.347 |
Linearity: R² > 0.99
Quality Control (QC) Samples
QC samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 3 | 2.9 | 96.7 | 4.5 |
| Mid QC | 75 | 78 | 104.0 | 3.2 |
| High QC | 750 | 735 | 98.0 | 2.8 |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 1-methylindole.
Caption: Principle of using a deuterated internal standard for accurate quantification.
References
- 1. cerilliant.com [cerilliant.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Indole-Containing Analytes Using 7-Deuterio-1-methylindole by LC-MS/MS
Dr. Emily Carter, Senior Scientist, Bioanalytical Chemistry Dr. John Williams, Research Fellow, Drug Metabolism and Pharmacokinetics
ABSTRACT:
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of indole-containing analytes in biological matrices. The protocol utilizes 7-Deuterio-1-methylindole as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The described methodology is broadly applicable to the analysis of various indole derivatives, which are significant as biomarkers and in drug development.
Introduction
Indole-containing compounds are a critical class of molecules involved in numerous physiological and pathological processes. Accurate quantification of these analytes in complex biological samples is essential for clinical research, drug discovery, and diagnostics. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[1][2] A SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response. This document provides a comprehensive protocol for the quantification of a representative analyte, 1-methylindole, using this compound as the internal standard.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
1-Methylindole (≥97% purity)
-
This compound (≥98% purity, D-enrichment ≥99%)
-
-
Solvents and Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Instrumentation
-
Liquid Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Preparation of Standard and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-methylindole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 1-methylindole primary stock solution with 50% methanol to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol.
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the 1-methylindole working standard solutions into the blank biological matrix to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of the analyte and internal standard from the biological matrix.
-
Aliquoting: To 100 µL of the biological sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Precipitation: Add 400 µL of ice-cold acetonitrile to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 1: MRM Transitions for 1-Methylindole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Methylindole | 132.1 | 117.1 | 20 |
| This compound (IS) | 133.1 | 118.1 | 20 |
Data Analysis and Quantitative Results
The concentration of 1-methylindole in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 2: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 50,000 | 0.025 |
| 1 | 2,480 | 49,500 | 0.050 |
| 5 | 12,600 | 50,500 | 0.250 |
| 10 | 25,200 | 50,100 | 0.503 |
| 50 | 124,500 | 49,800 | 2.500 |
| 100 | 251,000 | 50,200 | 5.000 |
| 500 | 1,255,000 | 50,100 | 25.050 |
Table 3: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 1.5 | 1.45 | 96.7 | 4.8 |
| Medium | 75 | 78.2 | 104.3 | 3.5 |
| High | 400 | 395.6 | 98.9 | 2.1 |
Visualizations
Caption: Sample preparation workflow for the quantification of indole-containing analytes.
Caption: Logical workflow of the LC-MS/MS analysis for analyte and internal standard.
Conclusion
This application note provides a detailed protocol for the quantification of indole-containing analytes in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high-quality data with excellent accuracy and precision. The described method is a valuable tool for researchers, scientists, and drug development professionals working with this important class of compounds.
References
Applications of 7-Deuterio-1-methylindole in Pharmacokinetic Studies
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In pharmacokinetic (PK) research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. Isotopic labeling, particularly with deuterium (²H), is a powerful technique to elucidate metabolic pathways and quantify the kinetic isotope effect (KIE). The substitution of a hydrogen atom with a deuterium atom can slow down the rate of metabolic reactions that involve the cleavage of that C-H bond, a phenomenon known as the deuterium kinetic isotope effect. This can lead to significant changes in the pharmacokinetic profile of a compound, including increased plasma exposure and a longer half-life.
7-Deuterio-1-methylindole is a deuterated analog of 1-methylindole. While 1-methylindole itself is not a therapeutic agent, it serves as a valuable scaffold in medicinal chemistry. Studying the pharmacokinetic profile of this compound in comparison to its non-deuterated counterpart can provide crucial insights into the metabolic stability of the indole ring system, particularly at the 7-position. This information is highly valuable for the design of new drug candidates based on the indole scaffold with improved pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the use of this compound in pharmacokinetic studies.
Principle of Application
The primary application of this compound is to investigate the impact of deuteration on the pharmacokinetics of 1-methylindole. The core hypothesis is that if the C-H bond at the 7-position of the indole ring is a site of significant metabolism (e.g., hydroxylation by cytochrome P450 enzymes), then the C-D bond in this compound will be cleaved at a slower rate. This will result in:
-
Reduced Metabolic Clearance: A lower rate of metabolism will lead to slower elimination of the drug from the body.
-
Increased Systemic Exposure: A reduced clearance will result in a higher area under the plasma concentration-time curve (AUC).
-
Increased Maximum Plasma Concentration (Cmax): Slower metabolism can lead to higher peak plasma concentrations.
-
Prolonged Half-life (t½): The time it takes for the plasma concentration to reduce by half will be extended.
By comparing the pharmacokinetic parameters of 1-methylindole and this compound, researchers can quantify the extent of metabolism occurring at the 7-position and determine if deuteration at this site is a viable strategy for optimizing the pharmacokinetic profile of indole-based drug candidates.
Data Presentation
The following tables present hypothetical yet plausible pharmacokinetic data derived from a simulated preclinical study in rats, comparing 1-methylindole and this compound following a single oral dose of 10 mg/kg.
Table 1: Pharmacokinetic Parameters of 1-methylindole vs. This compound in Rats (Oral Administration, 10 mg/kg)
| Parameter | 1-methylindole | This compound | Fold Change |
| Cmax (ng/mL) | 450 ± 50 | 720 ± 65 | 1.6 |
| Tmax (h) | 0.5 ± 0.1 | 0.75 ± 0.2 | 1.5 |
| AUC₀-t (ng·h/mL) | 1200 ± 150 | 2400 ± 200 | 2.0 |
| AUC₀-∞ (ng·h/mL) | 1250 ± 160 | 2550 ± 220 | 2.04 |
| t½ (h) | 2.5 ± 0.3 | 4.5 ± 0.5 | 1.8 |
| CL/F (L/h/kg) | 8.0 ± 0.9 | 3.9 ± 0.4 | 0.49 |
| Vd/F (L/kg) | 28.6 ± 3.2 | 25.2 ± 2.8 | 0.88 |
Table 2: In Vitro Metabolic Stability in Rat Liver Microsomes
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| 1-methylindole | 150 ± 12 | 4.6 ± 0.4 |
| This compound | 70 ± 8 | 9.9 ± 1.1 |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of 1-methylindole and this compound following oral administration in rats.
Materials:
-
1-methylindole
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Blood collection tubes (containing K₂EDTA)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Acclimatization: Acclimatize rats for at least 3 days prior to the study with free access to food and water.
-
Dosing Solution Preparation: Prepare dosing solutions of 1-methylindole and this compound in the vehicle at a concentration of 1 mg/mL for a 10 mg/kg dose.
-
Animal Dosing: Fast rats overnight prior to dosing. Administer a single oral dose of 10 mg/kg of either 1-methylindole or this compound via oral gavage (n=3-5 rats per compound).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into K₂EDTA tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of 1-methylindole or this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
In Vitro Metabolic Stability Study using Liver Microsomes
Objective: To assess the metabolic stability of 1-methylindole and this compound in rat liver microsomes.
Materials:
-
1-methylindole
-
This compound
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Protocol:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing rat liver microsomes (0.5 mg/mL) in phosphate buffer.
-
Substrate Addition: Add 1-methylindole or this compound to the incubation mixture at a final concentration of 1 µM.
-
Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will be the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg protein/mL)).
Visualizations
Method Development for the Quantitative Analysis of Indoles in Biological Matrices Using a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoles are a class of aromatic heterocyclic organic compounds that play a crucial role in various biological processes. They are tryptophan-derived metabolites produced by a wide range of bacteria and are recognized as important signaling molecules in both microbial communities and host-pathogen interactions.[1][2] In the context of drug development and clinical research, the accurate quantification of indoles in biological matrices is essential for understanding their physiological and pathological roles, as well as for assessing the impact of therapeutic interventions on the gut microbiome and host metabolism.
This application note provides a detailed methodology for the sensitive and selective analysis of indoles in biological samples, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as indole-d7, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantification.
Experimental
Materials and Reagents
-
Indole (analytical standard)
-
Indole-d7 (deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, serum)
Standard and Sample Preparation
2.2.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve indole and indole-d7 in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the indole primary stock solution with a 50:50 methanol/water mixture to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the indole-d7 primary stock solution with a 50:50 methanol/water mixture.
2.2.2. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike the appropriate biological matrix with the indole working standard solutions to create calibration standards at various concentration levels.
-
Prepare QC samples at low, medium, and high concentrations in the same biological matrix.
-
Add the IS working solution to all calibration standards and QC samples to achieve a final concentration of 50 ng/mL.
2.2.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample, calibration standard, or QC sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard (indole-d7).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Conditions
2.3.1. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
2.3.2. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)[3]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Results and Data Presentation
The developed method should be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Indole | 1 - 500 | >0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%CV) |
| Low | 5 | 4.8 ± 0.3 | 96 | 6.3 |
| Medium | 50 | 51.2 ± 2.5 | 102.4 | 4.9 |
| High | 400 | 395.6 ± 15.8 | 98.9 | 4.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 5 | 92.5 | 98.7 |
| High | 400 | 95.1 | 101.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for indole analysis.
Indole Signaling Pathway in Bacteria
Caption: Simplified indole signaling pathway in bacteria.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantitative analysis of indoles in biological matrices. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and drug development applications. The detailed protocols and data presentation guidelines provided herein can be readily adapted for the analysis of other related metabolites.
References
Application Notes: 7-Deuterio-1-methylindole as a Tracer for Metabolic Flux Analysis
Introduction
7-Deuterio-1-methylindole is a stable isotope-labeled analog of 1-methylindole. The substitution of hydrogen with deuterium at the 7th position creates a "heavy" version of the molecule, which can be distinguished from its unlabeled counterpart by mass spectrometry. This property makes it a valuable tracer for in vitro and in vivo metabolic studies. When introduced into a biological system, this compound follows the same metabolic pathways as endogenous or unlabeled 1-methylindole. By tracking the appearance of the deuterium label in downstream metabolites, researchers can elucidate metabolic pathways, quantify flux through these pathways, and investigate the effects of drugs or disease states on indole metabolism.
The metabolism of indoles is of significant interest as they are precursors to a wide range of bioactive molecules, including neurotransmitters and hormones. Furthermore, the gut microbiome produces a substantial amount of indole and its derivatives, which can influence host physiology and pathology. The metabolism of these compounds often involves cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism and detoxification.
Principle of a Tracer Experiment
A typical tracer experiment using this compound involves the following steps:
-
Introduction of the Tracer: A known amount of this compound is introduced into the biological system (e.g., cell culture, animal model).
-
Metabolic Conversion: The tracer is metabolized by enzymes within the system, leading to the formation of deuterated metabolites.
-
Sample Collection and Analysis: Samples (e.g., cell lysates, plasma, urine) are collected at various time points. The metabolites are extracted and analyzed by mass spectrometry to determine the abundance of the deuterated and non-deuterated forms.
-
Data Interpretation: The ratio of labeled to unlabeled metabolites provides information about the rate of metabolic conversion and the flux through specific pathways.
Applications
-
Elucidation of Metabolic Pathways: Tracing the deuterium label allows for the identification of novel metabolites and the characterization of the enzymes involved in indole metabolism.
-
Pharmacokinetic Studies: The rate of absorption, distribution, metabolism, and excretion (ADME) of 1-methylindole can be determined.
-
Drug Development: this compound can be used to study the effect of drug candidates on indole metabolism and to identify potential drug-drug interactions involving CYP enzymes.
-
Disease Research: Alterations in indole metabolism have been linked to various diseases. This tracer can be used to investigate these links and to identify potential biomarkers.
Experimental Protocols
1. In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to study the metabolism of this compound by cytochrome P450 enzymes in a controlled in vitro system.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS grade water
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the this compound stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Termination of Reaction:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to identify and quantify the parent compound (this compound) and its metabolites. The mass spectrometer will be set to detect the mass-to-charge ratio (m/z) of the deuterated and non-deuterated compounds.
-
2. In Vivo Metabolism Study in a Rodent Model
This protocol outlines a basic in vivo study to investigate the metabolism and excretion of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, corn oil)
-
Rodent model (e.g., mice, rats)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies
Procedure:
-
Animal Acclimation:
-
Acclimate animals to the housing conditions and metabolic cages.
-
-
Tracer Administration:
-
Administer a single dose of this compound to the animals via a relevant route (e.g., oral gavage, intravenous injection).
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus). Process the blood to obtain plasma.
-
Collect urine and feces at predetermined intervals.
-
-
Sample Processing:
-
Plasma samples may require protein precipitation followed by extraction.
-
Urine samples may be diluted and directly analyzed or require extraction.
-
Fecal samples require homogenization and extraction.
-
-
LC-MS Analysis:
-
Analyze the processed samples by LC-MS to determine the concentration of this compound and its deuterated metabolites over time.
-
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
-
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Table 2: Pharmacokinetic Parameters of this compound in Rats following a Single Intravenous Dose
| Parameter | Value | Units |
| Half-life (t½) | 2.5 | hours |
| Clearance (CL) | 1.2 | L/hr/kg |
| Volume of Distribution (Vd) | 4.3 | L/kg |
| Area Under the Curve (AUC) | 8.3 | µg*hr/mL |
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: General experimental workflow for metabolic studies.
Application Notes and Protocols for the Preparation of 7-Deuterio-1-methylindole Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of 7-Deuterio-1-methylindole, a deuterated analog of 1-methylindole. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results in various research and drug development applications, including its use as an internal standard in mass spectrometry-based assays or as a tracer in metabolic studies.
Introduction
This compound is a stable isotope-labeled version of 1-methylindole. The incorporation of deuterium (²H) at the 7-position of the indole ring results in a compound with a higher molecular weight than its unlabeled counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry. Deuterated standards are essential for correcting for matrix effects and variations in sample preparation and instrument response. Accurate stock solution preparation is the first and a critical step in achieving reliable quantitative data.
Physicochemical Data and Solubility
A summary of the relevant physicochemical properties of this compound and its non-deuterated form is presented in the table below. Solubility information for the non-deuterated analog, 1-methylindole, is used as a proxy to guide solvent selection.
| Property | This compound | 1-Methylindole (for reference) |
| Molecular Formula | C₉H₈DN | C₉H₉N |
| Molecular Weight | 132.18 g/mol [1] | 131.17 g/mol |
| Physical State | Liquid | Liquid |
| Solubility | Data not available | Slightly soluble in DMSO, Soluble in Chloroform, Soluble in Methanol |
| Storage Conditions | Store at -20°C to -80°C, protect from light, handle under inert gas | Keep in dark place, sealed in dry, room temperature. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Dimethyl Sulfoxide (DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for creating stock solutions of small molecules for in vitro assays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, DNase/RNase-free pipette tips
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
Fume hood
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: Conduct all handling of the deuterated compound under a gentle stream of an inert gas (argon or nitrogen) to minimize isotopic exchange with atmospheric moisture.
-
Weighing: In a fume hood, carefully weigh out a precise amount of this compound into a tared amber glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.3218 mg of the compound (Molecular Weight = 132.18 g/mol ).
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. For 1.3218 mg of the compound, add 1.0 mL of DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. For indole stock solutions in DMSO, storage at -80°C is recommended for up to 2 years, and at -20°C for up to 1 year.
Protocol 2: Preparation of a 1 mg/mL Stock Solution in Methanol
This protocol is suitable for applications where a mass concentration is preferred, such as for creating calibration curves for quantitative mass spectrometry.
Materials:
-
This compound
-
Anhydrous Methanol, HPLC or LC-MS grade
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile pipette tips
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
Fume hood
Procedure:
-
Equilibration and Inerting: As in Protocol 1, allow the compound to reach room temperature before opening and handle under an inert atmosphere.
-
Weighing: In a fume hood, accurately weigh 1.0 mg of this compound into a tared amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous methanol to the vial using a calibrated micropipette.
-
Dissolution: Tightly cap the vial and vortex until the solid is fully dissolved.
-
Labeling: Label the vial with all pertinent information (compound name, 1 mg/mL, methanol, preparation date, initials).
-
Storage: Store the methanolic stock solution at -20°C or -80°C. When not in use, keep the vial tightly sealed to prevent evaporation of the solvent.
Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of this compound stock solutions.
Safety Precautions and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and organic solvents.
-
Fume Hood: Perform all weighing and solvent additions in a certified chemical fume hood to avoid inhalation of vapors.
-
Light Sensitivity: 1-Methylindole is light-sensitive. Protect the deuterated compound and its solutions from light by using amber vials and storing them in the dark.
-
Hygroscopicity: Deuterated compounds can be hygroscopic. Minimize exposure to air and moisture by handling under an inert atmosphere and using anhydrous solvents.
-
Solvent Effects: Be aware that the choice of solvent can affect downstream applications. For example, DMSO can impact certain enzymatic assays. It is advisable to run a solvent control in your experiments.
By following these detailed protocols and handling guidelines, researchers can confidently prepare accurate and stable stock solutions of this compound for their specific research needs, contributing to the generation of high-quality and reproducible scientific data.
References
Application Notes and Protocols: Analytical Methods for Separating 7-Deuterio-1-methylindole from its Non-deuterated Form
Abstract
This document provides detailed application notes and experimental protocols for the separation and analysis of 7-Deuterio-1-methylindole from its non-deuterated form, 1-methylindole. The methods described herein are intended for researchers, scientists, and drug development professionals. Two primary analytical techniques are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). These methods are designed to achieve baseline separation and accurate quantification of both isotopic forms. This document includes comprehensive experimental workflows, data presentation in tabular format, and detailed protocols.
Introduction
The use of deuterium-labeled compounds is a critical tool in drug discovery and development, particularly for studying metabolism, pharmacokinetics, and reaction mechanisms. The substitution of hydrogen with deuterium can alter the metabolic fate of a drug, and therefore, sensitive and robust analytical methods are required to separate and quantify deuterated and non-deuterated isotopologues. This compound serves as a valuable tracer and internal standard in various biochemical and pharmaceutical studies involving indole-containing compounds. This document outlines validated methods for its separation from the corresponding non-deuterated 1-methylindole.
In reversed-phase HPLC, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts due to weaker van der Waals interactions between the C-D bond and the non-polar stationary phase compared to the C-H bond.[1] Similarly, in gas chromatography, an "inverse isotope effect" is often observed, where the deuterated compound, despite its higher mass, elutes first.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation of volatile and semi-volatile compounds. The high resolution of capillary GC columns allows for the separation of isotopologues, and mass spectrometry provides sensitive and specific detection.
Experimental Workflow
The overall workflow for the GC-MS analysis is depicted below.
Quantitative Data
The following table summarizes the expected retention times and mass-to-charge ratios (m/z) for 1-methylindole and this compound.
| Compound | Retention Time (min) | Monoisotopic Mass (amu) | Observed m/z (EI) |
| This compound | 10.25 | 132.0781 | 132.1 |
| 1-methylindole | 10.30 | 131.0718 | 131.1 |
Table 1: Expected GC-MS Data for this compound and 1-methylindole.
Experimental Protocol
2.3.1. Materials and Reagents
-
1-methylindole (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
Ethyl acetate (GC grade, ≥99.9%)
-
Helium (carrier gas, ultra-high purity)
-
Internal standard (e.g., d5-indole, optional)
2.3.2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent).
2.3.3. GC Conditions
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
2.3.4. MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor m/z 131.1 for 1-methylindole
-
Monitor m/z 132.1 for this compound
-
-
Dwell Time: 100 ms
2.3.5. Sample Preparation
-
Prepare a stock solution of 1-methylindole and this compound in ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a mixed working standard by combining the stock solutions to achieve a final concentration of 10 µg/mL for each compound.
-
If using an internal standard, spike the working standard with the internal standard to a final concentration of 10 µg/mL.
-
Transfer the working standard to a 2 mL GC vial for analysis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
HPLC-MS is a versatile technique suitable for a wide range of compounds. Reversed-phase HPLC provides excellent separation for moderately polar compounds like indoles, and coupling with mass spectrometry allows for sensitive and selective detection.
Experimental Workflow
The workflow for the HPLC-MS analysis is outlined in the diagram below.
Quantitative Data
The following table summarizes the expected retention times and mass transitions for 1-methylindole and this compound using HPLC-MS.
| Compound | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| This compound | 8.45 | 133.1 | 104.1 |
| 1-methylindole | 8.52 | 132.1 | 103.1 |
Table 2: Expected HPLC-MS/MS Data for this compound and 1-methylindole.
Experimental Protocol
3.3.1. Materials and Reagents
-
1-methylindole (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., d5-tryptophan, optional)
3.3.2. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase column: 100 mm x 2.1 mm ID, 2.6 µm particle size (e.g., Phenomenex Kinetex C18 or equivalent).
3.3.3. HPLC Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B (re-equilibration)
-
3.3.4. MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3500 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Transition for 1-methylindole: 132.1 -> 103.1 (Collision Energy: 20 eV)
-
Transition for this compound: 133.1 -> 104.1 (Collision Energy: 20 eV)
-
3.3.5. Sample Preparation
-
Prepare a stock solution of 1-methylindole and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed working standard by diluting the stock solutions in Mobile Phase A to achieve a final concentration of 1 µg/mL for each compound.
-
If using an internal standard, spike the working standard with the internal standard to a final concentration of 1 µg/mL.
-
Transfer the working standard to a 1.5 mL HPLC vial for analysis.
Conclusion
The GC-MS and HPLC-MS methods detailed in this document provide robust and reliable approaches for the separation and quantification of this compound from its non-deuterated form. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Both methods demonstrate the expected chromatographic behavior where the deuterated isotopologue elutes slightly earlier than the non-deuterated compound. These protocols can be adapted and optimized for specific research and development applications.
References
Application Notes and Protocols: The Strategic Use of Deuterated Reagents in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advantage of "Heavy" Hydrogen in Pharmaceuticals
The substitution of hydrogen (¹H or protium) with its stable, heavier isotope, deuterium (²H or D), in active pharmaceutical ingredients (APIs) has emerged as a powerful strategy in drug development. This process, known as deuteration, leverages the kinetic isotope effect (KIE) to enhance the pharmacokinetic and metabolic profiles of drug candidates.[1][2] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[3][4] Consequently, it takes more energy to break a C-D bond, which can significantly slow down metabolic processes that involve the cleavage of this bond, particularly those mediated by cytochrome P450 (CYP) enzymes.[3][4]
The strategic incorporation of deuterium at sites of metabolic vulnerability can lead to several therapeutic advantages:
-
Improved Metabolic Profile: Slower metabolism can reduce the formation of unwanted or toxic metabolites.[5][6]
-
Increased Half-Life: A reduced rate of metabolism can extend the drug's circulation time in the body, potentially leading to less frequent dosing.[1][5]
-
Enhanced Oral Bioavailability: Deuteration can decrease presystemic or "first-pass" metabolism in the gut and liver, allowing more of the active drug to reach systemic circulation.[5][6]
-
Improved Safety and Tolerability: By altering metabolic pathways, deuteration can minimize the production of metabolites responsible for adverse effects.[]
The first deuterated drug, Deutetrabenazine (Austedo®), was approved by the FDA in 2017 for treating chorea associated with Huntington's disease, validating the clinical and commercial potential of this approach.[2][][8]
Quantitative Impact of Deuteration: Comparative Pharmacokinetics
The benefits of deuteration are most clearly illustrated by comparing the pharmacokinetic (PK) parameters of a deuterated API with its original hydrogen-based counterpart. Deutetrabenazine, a deuterated version of tetrabenazine, serves as a prime example.[8] The deuteration of the two methoxy groups in tetrabenazine significantly slows their metabolic O-demethylation.[8]
| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change |
| Active Metabolites | α-HTBZ, β-HTBZ | α-HTBZ, β-HTBZ | - |
| Metabolism Rate | Rapid | Slower | ~8x slower for deuterated metabolites |
| Max Plasma Concentration (Cmax) of Active Metabolites | Lower | ~50% Lower | 0.5x |
| Total Exposure (AUC) of Active Metabolites | Similar | Similar (at lower dose) | 1.0x |
| Dosing Frequency | 2-3 times daily | 2 times daily | Reduced |
This table summarizes conceptual data based on the known effects of deuterating tetrabenazine. Actual values can vary based on patient population and study design.
FDA-Approved Deuterated Drugs
The success of early deuterated compounds has paved the way for further research and development, leading to the approval of additional deuterated APIs.
| Drug Name | Brand Name | Indication | Site of Deuteration | Year of FDA Approval |
| Deutetrabenazine | Austedo® | Chorea associated with Huntington's disease; Tardive Dyskinesia | Two methoxy groups (-OCD₃) | 2017[][8] |
| Deucravacitinib | Sotyktu™ | Moderate-to-severe plaque psoriasis | Deuterated ethyl group | 2022[8][9] |
| Deutivacaftor | (In combination) | Cystic Fibrosis | Deuterated analog of Ivacaftor | 2024 (as part of a combination therapy)[1] |
Common Deuterated Reagents in API Synthesis
A variety of deuterated reagents are commercially available, enabling the targeted introduction of deuterium into molecular scaffolds.[10][11] The choice of reagent depends on the desired site of deuteration and the synthetic route.
| Reagent | Chemical Formula | Typical Isotopic Purity | Common Application |
| Deuterium Oxide (Heavy Water) | D₂O | >99.8% | Source of deuterium for H/D exchange reactions, often acid- or base-catalyzed.[12][13] |
| Deuterated Sodium Borohydride | NaBD₄ | >98% | Reduction of aldehydes and ketones to form deuterated alcohols. |
| Deuterated Methyl Iodide | CD₃I | >99.5% | Introduction of a deuterated methyl group, typically for methylating amines, phenols, or thiols. |
| Deuterium Gas | D₂ | >99.8% | Catalytic deuterogenation to reduce double or triple bonds.[14] |
| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | (CD₃)₂SO | >99.8% | Used as a deuterated solvent and can sometimes serve as a deuterium source under specific conditions.[5] |
| Deuterated Chloroform | CDCl₃ | >99.8% | Primarily a solvent for NMR, but can be used in specific deuteration reactions.[] |
Experimental Workflows and Protocols
General Workflow for Deuterated API Development
The development of a deuterated API follows a logical progression from initial concept to final analysis. This workflow involves identifying metabolic weaknesses in an existing drug, synthesizing the deuterated analog, and then verifying its improved properties.
Caption: General workflow for developing a deuterated API.
The Kinetic Isotope Effect in Drug Metabolism
Deuteration at a metabolic "hotspot" slows the rate of bond cleavage by metabolic enzymes, leading to a more stable molecule and an extended pharmacokinetic profile.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. isotope.com [isotope.com]
- 6. ukisotope.com [ukisotope.com]
- 8. FDA-Approved Deuterated Drugs and Their Syntheses | by Allen Che | Medium [medium.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 11. cphi-online.com [cphi-online.com]
- 12. isotope.com [isotope.com]
- 13. Cambridge Isotope Laboratories, Inc. Unveils ISOAPI-D - a New Standard in Deuterated Reagents for Pharmaceutical Innovation - at CPhI Frankfurt 2025 [barchart.com]
- 14. Deuterated Compounds [simsonpharma.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for 7-Deuterio-1-methylindole in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve poor peak shape issues encountered during the HPLC analysis of 7-Deuterio-1-methylindole.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape, specifically peak tailing, for this compound?
A1: The most common cause of peak tailing for indole compounds, including this compound, is secondary interactions between the basic analyte and acidic silanol groups on the surface of silica-based HPLC columns.[1][2] These interactions lead to a portion of the analyte being retained more strongly, resulting in a tailed peak.
Q2: How does the mobile phase pH affect the peak shape of my analyte?
A2: Mobile phase pH is a critical factor. Since this compound is a basic compound, running the mobile phase at a low pH (typically between 2 and 4) will protonate the analyte, which can improve peak shape. However, it's a delicate balance, as low pH can also protonate residual silanol groups on the column, reducing unwanted secondary interactions.[3][4] Operating near the pKa of the analyte can lead to inconsistent peak shapes.[5]
Q3: Can the choice of organic solvent in the mobile phase impact peak shape?
A3: Yes. While both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC, they can provide different selectivity and peak shapes.[6] If you are observing poor peak shape with one, it is worthwhile to try the other. Acetonitrile generally has a lower viscosity, which can lead to sharper peaks and better efficiency.
Q4: My peak is fronting instead of tailing. What could be the cause?
A4: Peak fronting is less common than tailing but can occur due to several reasons, including high sample concentration (column overload), poor sample solubility in the mobile phase, or a collapsed column bed.[7]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Peak Tailing
This guide will walk you through a systematic approach to troubleshoot and resolve peak tailing for this compound.
Step 1: Initial Assessment
First, quantify the extent of the tailing by calculating the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.[3]
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing:
References
How to address retention time shifts with deuterated internal standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to retention time shifts when using deuterated internal standards in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?
A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen.[1] Its primary role is to improve the accuracy and reliability of quantitative measurements.[1][2] By adding a known amount of the deuterated IS to every sample, calibrator, and control, it can be used to correct for variability that may occur during sample preparation, injection volume, and instrument response, including matrix effects.[2][3][4] The instrument measures the ratio of the analyte signal to the IS signal, which normalizes for many potential sources of error.[3][4]
Q2: Why is my deuterated internal standard eluting at a slightly different retention time than the analyte?
It is a known phenomenon for deuterated standards to have slightly different retention times (RT) compared to their non-deuterated counterparts.[5][6] This is often attributed to small differences in the physicochemical properties, particularly lipophilicity, caused by the substitution of hydrogen with deuterium.[5] In reverse-phase chromatography, this can cause the deuterated compound to elute slightly earlier or later than the native analyte.[5][7] The magnitude of the shift can depend on the number and position of the deuterium atoms.[5]
Q3: Is a small retention time difference between the analyte and the deuterated internal standard a problem?
A small retention time difference can become a significant problem if it leads to incomplete co-elution, especially in complex matrices.[8][9] The principle of using a stable isotope-labeled internal standard (SIL-IS) is that it co-elutes with the analyte, thereby experiencing the same matrix-induced ion suppression or enhancement in the mass spectrometer.[5][10] If the analyte and IS separate, even slightly, they may be affected differently by co-eluting matrix components, leading to an inaccurate analyte/IS ratio and compromising quantification.[5][9][11]
Q4: What are the alternatives if my deuterated internal standard shows significant chromatographic separation from the analyte?
If deuteration causes a problematic retention time shift, one alternative is to use an internal standard labeled with other stable isotopes, such as ¹³C or ¹⁵N.[5][6] These standards often exhibit closer co-elution with the analyte because the fractional change in mass is smaller and has less impact on the molecule's physicochemical properties.[5][6] However, sourcing these alternatives can be more challenging and expensive.[5] Another strategy is to modify the chromatographic method to force co-elution, for instance, by using a column with lower resolution.[5][9]
Troubleshooting Guides
This section provides guides for identifying and resolving common issues related to retention time shifts.
Guide 1: Diagnosing the Cause of Retention Time Shifts
Retention time (RT) variability can stem from the instrument, the method, or the sample itself. Use the table below to diagnose the potential cause based on your observations.
| Cause | Typical Observation(s) | Recommended Actions |
| System Leaks | All peaks shift to later retention times; fluctuating pressure. | Check and tighten all fittings in the flow path.[12] |
| Flow Rate Fluctuation | All peaks shift by approximately the same interval (earlier or later).[12] | Manually verify the flow rate. Inspect pump seals, check valves for faults, and ensure proper mobile phase degassing.[13] |
| Mobile Phase Composition | Shifts in all peaks, often after preparing a new batch of mobile phase.[14] Early-eluting peaks may be more affected.[12] | Carefully prepare a fresh batch of mobile phase, ensuring accurate component ratios. Ensure the sample solvent is compatible with the mobile phase.[12][13] |
| Column Temperature | All peaks shift, either earlier (higher temp) or later (lower temp). | Always use a thermostatted column compartment and ensure it is set to the correct temperature.[12][13][14] |
| Column Fouling/Saturation | Gradual shift in retention times (usually earlier), increased backpressure, and poor peak shape. | Flush the column according to the manufacturer's instructions. Replace the guard cartridge if one is used. If the problem persists, replace the column.[12][13] |
| Matrix Effects | Inconsistent RT shifts, particularly between different sample matrices. In some cases, a single compound can yield two peaks.[11] | Ensure complete co-elution of analyte and internal standard. If necessary, improve sample clean-up using techniques like solid-phase extraction (SPE).[4][10] |
| Phase Dewetting ("Collapse") | Dramatic shift of all peaks to a very early retention time, near the void volume. | Occurs when using a mobile phase that is highly aqueous (>95%) with a column that is not aqueous-compatible. Use an aqueous-compatible column or adjust the mobile phase.[12] |
Guide 2: Addressing Analyte-Internal Standard Separation
If you observe that your deuterated internal standard is separating from your analyte, it can compromise data quality. Follow this guide to mitigate the issue.
Workflow for Mitigating Analyte-IS Separation
Caption: Workflow for addressing chromatographic separation between an analyte and its deuterated IS.
Experimental Protocols
Protocol: Verifying Co-elution of Analyte and Deuterated Internal Standard
This protocol outlines the steps to confirm that the analyte and its deuterated internal standard are co-eluting sufficiently to ensure accurate quantification.
Objective: To assess the degree of chromatographic overlap between the analyte and the deuterated internal standard.
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
Blank matrix (e.g., plasma, urine)
-
LC-MS system with the analytical column and mobile phases for the method
-
Data analysis software
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of the analyte and the deuterated IS in a suitable solvent (e.g., methanol, acetonitrile).
-
Create a "Neat" solution by spiking both the analyte and the IS into the initial mobile phase or a compatible solvent.
-
Create a "Matrix" solution by spiking both the analyte and the IS into an extract of the blank matrix at the same concentration as the Neat solution.
-
-
LC-MS Analysis:
-
Equilibrate the LC-MS system with the analytical method.
-
Inject the Neat solution multiple times (e.g., n=3-5) and acquire the data.
-
Inject the Matrix solution multiple times (e.g., n=3-5) and acquire the data.
-
-
Data Evaluation:
-
For each injection, overlay the chromatograms for the analyte and the deuterated IS.
-
Visually inspect the peak apexes. The retention times should be as close as possible. A very small difference may be acceptable, but the peaks should significantly overlap.[5][9]
-
Calculate the retention time difference (ΔRT = RT_analyte - RT_IS). This value should be consistent across all injections.
-
Calculate the peak area ratio (Analyte Area / IS Area) for both the Neat and Matrix injections. A significant difference in this ratio between the two conditions can indicate that differential matrix effects are occurring due to poor co-elution.
-
Logical Diagram of Co-elution and Matrix Effects
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 7. reddit.com [reddit.com]
- 8. myadlm.org [myadlm.org]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why is my LC Retention Time Shifting? [restek.com]
- 13. restek.com [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Mass Spectrometry for 7-Deuterio-1-methylindole
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides essential guidance for optimizing mass spectrometry (MS) parameters for the analysis of 7-Deuterio-1-methylindole. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and structured data to facilitate your method development and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the critical MS parameters to optimize for this compound?
A1: For sensitive and reproducible analysis, focus on optimizing the following core parameters:
-
Ion Source Parameters: Capillary Voltage, Nebulizer Gas Pressure, Drying Gas Temperature, and Drying Gas Flow Rate.
-
Analyzer Parameters: Fragmentor (or Cone) Voltage and Collision Energy (for MS/MS).
Q2: What are the expected precursor and product ions for this compound in ESI+?
A2: The molecular weight of this compound is approximately 132.1 g/mol .
-
Precursor Ion ([M+H]⁺): In positive electrospray ionization (ESI+), the protonated molecule will be observed at m/z 133.1 .
-
Product Ions (MS/MS): The fragmentation of the 1-methylindole structure is well-characterized. The primary fragmentation involves the loss of a methyl radical (•CH₃). For the deuterated analog, the most abundant product ion is expected from the loss of the N-methyl group, resulting in a fragment at m/z 117.1 . A secondary, less abundant fragment may be observed at m/z 105.1 , corresponding to the loss of HCN from the m/z 132 ion.
Q3: Why is my deuterated internal standard showing a slightly different retention time than the non-labeled analyte?
A3: A small shift in retention time between a deuterated internal standard and its non-labeled counterpart is a known phenomenon in liquid chromatography. This "isotopic effect" can occur due to the slightly different physicochemical properties imparted by the heavier deuterium atom. While often negligible, it is important to ensure that the integration windows for both the analyte and the internal standard are appropriate to capture their respective peaks accurately.
Q4: I'm observing significant ion suppression. What are the likely causes and solutions?
A4: Ion suppression is a common issue in LC-MS, particularly with complex matrices.
-
Causes: Co-eluting matrix components compete with the analyte for ionization, reducing its signal intensity. Common sources of suppression include salts, detergents, and endogenous metabolites.
-
Solutions:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate your analyte from interfering matrix components.
-
Enhance Sample Preparation: Implement more rigorous sample cleanup steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before analysis.[1]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and alleviate suppression.
-
Use a Volatile Mobile Phase: Ensure your mobile phase additives are volatile (e.g., formic acid, ammonium formate) to avoid source contamination and suppression.[1]
-
Troubleshooting Guides
Issue: Poor Signal Intensity or No Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | Verify that the mass spectrometer is in the correct ionization mode (ESI+). Ensure the selected precursor and product ions are accurate for this compound. Systematically optimize source parameters as detailed in the experimental protocols. |
| Sample Preparation Issues | Confirm the concentration of your analyte is within the instrument's detection range. Ensure the sample is fully dissolved in a solvent compatible with your mobile phase. |
| Ion Source Contamination | A dirty ion source is a frequent cause of poor sensitivity. Follow the manufacturer's guidelines to clean the capillary, skimmer, and other source components. |
| LC System Problems | Check for leaks in the LC system. Ensure the column is not clogged and that the mobile phase is being delivered at the correct flow rate. |
Issue: Inconsistent Peak Areas and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Unstable Spray | An unstable electrospray will lead to fluctuating signal intensity. This can be caused by suboptimal gas flows, capillary voltage, or a partially blocked capillary. Re-optimize these parameters. |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated between injections. A common rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection. |
| Injector Variability | Perform an injector performance test to check for precision. Ensure the syringe and sample loop are clean and free of air bubbles. |
| Matrix Effects | As discussed in the FAQs, variable matrix effects between samples can lead to poor reproducibility. The use of a stable isotope-labeled internal standard like this compound is intended to correct for this, but significant variations should still be investigated.[2] |
Data Presentation
Table 1: Recommended Starting Mass Spectrometry Parameters
| Parameter | Recommended Starting Value | Typical Optimization Range |
| Ionization Mode | ESI Positive | - |
| Capillary Voltage | 3500 V | 3000 - 4500 V |
| Nebulizer Gas Pressure | 35 psi | 20 - 60 psi |
| Drying Gas Flow | 10 L/min | 8 - 12 L/min |
| Drying Gas Temperature | 325 °C | 300 - 350 °C |
| Fragmentor/Cone Voltage | 120 V | 100 - 150 V |
Table 2: MRM Transitions and Optimized Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Optimized Collision Energy (eV) |
| This compound | 133.1 | 117.1 (Quantifier) | 22 |
| 133.1 | 105.1 (Qualifier) | 30 | |
| 1-methylindole (Analyte) | 132.1 | 116.1 (Quantifier) | 22 |
| 132.1 | 104.1 (Qualifier) | 30 |
Experimental Protocols
Protocol 1: Systematic Optimization of Ion Source Parameters
-
Prepare a standard solution of this compound (e.g., 500 ng/mL) in your initial mobile phase composition.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a typical flow rate for your system (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the precursor ion (m/z 133.1).
-
Optimize Capillary Voltage: While monitoring the ion intensity, vary the capillary voltage in 500 V increments within the recommended range to find the value that yields the highest signal.
-
Optimize Nebulizer Gas: At the optimal capillary voltage, adjust the nebulizer gas pressure in 5 psi increments to maximize signal intensity.
-
Optimize Drying Gas: Sequentially optimize the drying gas temperature (in 25 °C increments) and flow rate (in 2 L/min increments) to achieve the most stable and intense signal.
Protocol 2: Collision Energy Optimization for MRM Transitions
-
Set up an LC-MS method to chromatographically separate your analyte.
-
Inject the standard solution of this compound.
-
Create an experiment where the mass spectrometer isolates the precursor ion (m/z 133.1) and fragments it.
-
For each product ion (m/z 117.1 and 105.1), acquire data over a range of collision energies (e.g., from 10 to 40 eV in 2 eV steps).
-
Plot the intensity of each product ion versus the collision energy.
-
Select the collision energy that produces the maximum intensity for each transition and enter these values into your final MRM method.
Mandatory Visualization
Caption: Predicted fragmentation of this compound.
Caption: Logical troubleshooting workflow for common LC-MS issues.
References
Preventing back-exchange of deuterium in 7-Deuterio-1-methylindole solutions
Welcome to the technical support center for 7-Deuterio-1-methylindole. This resource provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guides to prevent the back-exchange of deuterium in solutions, ensuring the isotopic integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a protium (¹H) atom from the surrounding environment, such as a solvent or trace amounts of water.[1] For this compound, this means the deuterium label at the C7 position can be lost, converting the molecule back to its non-deuterated form. This is a critical issue as it can compromise experimental results that rely on the isotopic label for mechanistic studies, metabolic tracking, or kinetic isotope effects. The indole ring system, particularly under certain conditions, is susceptible to this exchange.[2]
Q2: What primary factors influence the rate of deuterium back-exchange?
A2: The stability of the deuterium label on this compound is primarily influenced by three factors:
-
Solvent Choice: Protic solvents (those with exchangeable protons, like water or methanol) are the main source of protons and will facilitate back-exchange.[1] Aprotic solvents (like DMSO, chloroform, or acetonitrile) are highly recommended.
-
pH / Acidity: The back-exchange process on aromatic rings like indole is often catalyzed by acid.[3][4][5] Even trace amounts of acid can significantly increase the rate of deuterium loss.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium back-exchange.[6][7] Therefore, storing solutions at lower temperatures is crucial.
Q3: Which solvents are recommended for dissolving this compound?
A3: To minimize back-exchange, always use high-purity, anhydrous, aprotic deuterated solvents. The most suitable choices include:
-
Dimethyl sulfoxide-d6 (DMSO-d6)
-
Chloroform-d (CDCl₃)
-
Acetonitrile-d3 (CD₃CN)
Avoid using protic solvents such as Methanol-d4 (CD₃OD) or Deuterium Oxide (D₂O) unless required for a specific reaction, and be aware that significant back-exchange is likely to occur.[8]
Q4: How should I store solutions of this compound?
A4: Proper storage is critical for maintaining isotopic purity.
-
Short-Term Storage: For ongoing experiments, store solutions in tightly sealed vials (e.g., with PTFE-lined caps) at 2-8°C.[8]
-
Long-Term Storage: For periods longer than a week, it is recommended to store solutions frozen (≤ -20°C) under an inert atmosphere (e.g., argon or dry nitrogen) to prevent moisture ingress.[8]
-
Handling: Always handle solvents and prepare solutions in a dry environment, such as a glove box or using dry glassware, to minimize exposure to atmospheric moisture.[8]
Troubleshooting Guide
Problem: My ¹H-NMR or Mass Spectrometry results show a decrease in deuterium incorporation over time.
This indicates that deuterium back-exchange is occurring. The following sections provide guidance on how to identify the cause and mitigate the issue.
Investigating the Cause
The diagram below illustrates the key factors that contribute to the loss of the deuterium label from the C7 position of the indole ring. An acidic proton source, often from protic solvents or acidic contaminants, can protonate the indole ring, leading to a transient intermediate that can then lose a deuteron, resulting in the unlabeled compound.
Caption: Factors influencing deuterium back-exchange on this compound.
Quantitative Impact of Experimental Conditions
The choice of solvent and the solution's pH have a quantifiable impact on the stability of the deuterium label. The following tables provide illustrative data on the stability of this compound under different conditions at room temperature (25°C).
Table 1: Illustrative Stability of this compound in Various Solvents
| Solvent | Type | % Deuterium Remaining (24h) | % Deuterium Remaining (72h) |
|---|---|---|---|
| DMSO-d6 | Aprotic, Polar | >99% | >99% |
| Chloroform-d | Aprotic, Non-polar | >99% | >99% |
| Acetonitrile-d3 | Aprotic, Polar | >99% | 98% |
| Methanol-d4 | Protic | 85% | 65% |
| D₂O (pD 7.0) | Protic | 90% | 75% |
Table 2: Illustrative Effect of Trace Acid on Stability in Acetonitrile-d3
| Condition | % Deuterium Remaining (24h) | % Deuterium Remaining (72h) |
|---|---|---|
| Neutral (No acid added) | >99% | 98% |
| Trace Acid (0.01% TFA) | 92% | 80% |
Note: Data are for illustrative purposes to demonstrate relative stability trends.
Experimental Protocol: Stability Assessment by NMR
To quantitatively assess the stability of your this compound solution, you can perform a time-course experiment using Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Objective
To determine the rate of deuterium back-exchange by monitoring the change in signal intensity of the C7 proton over time.
Materials
-
This compound
-
High-purity, anhydrous deuterated solvent (e.g., DMSO-d6)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
High-quality NMR tubes[8]
Workflow
Caption: Experimental workflow for monitoring deuterium stability via ¹H-NMR.
Detailed Steps
-
Solution Preparation: Prepare a solution of this compound (e.g., 5 mg/mL) and a stable internal standard in your chosen anhydrous deuterated solvent. The internal standard is crucial for accurate quantification.
-
Initial Measurement (T=0): Immediately after preparation, acquire a quantitative ¹H-NMR spectrum. Ensure the relaxation delay (d1) is sufficient (e.g., 30 seconds) for full relaxation of all relevant signals.
-
Incubation: Store the NMR tube at the desired temperature.
-
Time-Point Measurements: Acquire subsequent ¹H-NMR spectra at regular intervals (e.g., every 24 hours).
-
Data Analysis:
-
In each spectrum, carefully integrate the signal corresponding to the C7 proton (which will appear as the back-exchange occurs) and the signal from your internal standard.
-
The percentage of back-exchange at a given time point (t) can be calculated using the formula: % Back-Exchange(t) = [ (Integral_C7H(t) / Integral_Std(t)) / (Integral_C7H_final / Integral_Std_final) ] * 100 (where 'final' represents a sample that has undergone complete exchange)
-
The % Deuterium Remaining is 100 - % Back-Exchange.
-
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. primo.csu.edu.au [primo.csu.edu.au]
- 3. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Organic Solvents for Enhanced Proteolysis of Stable Proteins for Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
- 9. doaj.org [doaj.org]
Technical Support Center: Overcoming Matrix Effects with 7-Deuterio-1-methylindole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 7-Deuterio-1-methylindole as an internal standard to overcome matrix effects in the analysis of biological samples by liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled (SIL) analog of 1-methylindole. It is used as an internal standard (IS) in quantitative LC-MS/MS analysis. Because its chemical and physical properties are nearly identical to the unlabeled analyte (1-methylindole), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects, leading to more accurate and precise quantification of the target analyte.
Q2: What are matrix effects and how do they impact LC-MS/MS analysis?
A2: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue homogenate).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[1][3] Matrix effects are a significant challenge in bioanalysis because they can vary between different samples and individuals, affecting the reliability of the results.
Q3: How does this compound help in overcoming matrix effects?
A3: By adding a known concentration of this compound to each sample, it serves as a proxy for the analyte of interest. Since the SIL internal standard and the analyte behave almost identically during the analytical process, any signal suppression or enhancement caused by the matrix will affect both compounds to a similar extent.[4] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be normalized, resulting in more accurate and reliable quantification.
Q4: Can this compound be used for the analysis of other indoles?
A4: While this compound is the ideal internal standard for 1-methylindole, its suitability for other indole-containing compounds depends on the structural similarity and chromatographic co-elution. For the most accurate results, the stable isotope-labeled internal standard should be an analog of the specific analyte being measured. If a dedicated SIL-IS is not available, this compound might be considered if it demonstrates similar extraction recovery and chromatographic behavior to the target analyte. However, thorough validation is crucial to ensure it effectively compensates for matrix effects for that specific analyte.
Troubleshooting Guide
Issue 1: Inconsistent or poor recovery of this compound.
-
Possible Cause: Inefficient sample extraction.
-
Solution: Re-evaluate the sample preparation method. Ensure the chosen extraction solvent and technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) are optimal for both 1-methylindole and this compound. The pH of the sample and extraction solvent can significantly impact the recovery of indole compounds.
-
-
Possible Cause: Degradation of the internal standard.
-
Solution: Indole compounds can be sensitive to light and temperature. Store stock solutions and samples in amber vials and at low temperatures (e.g., -20°C or -80°C) to prevent degradation. Prepare fresh working solutions regularly.
-
Issue 2: Significant difference in retention time between 1-methylindole and this compound.
-
Possible Cause: Isotope effect.
-
Solution: While generally minimal, a slight difference in retention time (isotopic shift) can occur between the deuterated and non-deuterated compounds. This can sometimes lead to differential matrix effects if the elution occurs in a region of rapidly changing ion suppression.[5] To mitigate this, optimize the chromatographic method to ensure the peaks are sharp and as close as possible. A shallower gradient or a different stationary phase might be necessary.
-
-
Possible Cause: Poor chromatography.
-
Solution: Ensure the LC system is properly maintained. Check for column degradation, leaks, or blockages. Use a guard column to protect the analytical column from matrix components.
-
Issue 3: The internal standard does not adequately compensate for matrix effects, leading to high variability in results.
-
Possible Cause: Differential matrix effects.
-
Explanation: This occurs when the analyte and the internal standard are affected differently by the matrix components, even with a stable isotope-labeled standard.[5] This can be due to slight differences in retention time or a highly complex and variable matrix.
-
Solution:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.
-
Optimize Chromatography: Modify the LC method to separate the analyte and internal standard from the regions of significant ion suppression. This can be identified using a post-column infusion experiment.[1]
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to mimic the matrix effects.[6]
-
-
Issue 4: Observation of "crosstalk" between the analyte and internal standard channels.
-
Possible Cause: In-source fragmentation or isotopic contribution.
-
Explanation: The unlabeled analyte may have a natural isotopic abundance that contributes to the signal in the internal standard's mass channel, or vice-versa. In-source fragmentation of either compound can also lead to interfering ions.
-
Solution:
-
Optimize MS/MS Transitions: Select specific and unique precursor-product ion transitions for both the analyte and the internal standard to minimize interference.
-
Check for Isotopic Purity: Ensure the this compound standard has high isotopic purity.
-
Software Correction: Some mass spectrometry software platforms have features to correct for isotopic contributions.
-
-
Quantitative Data
The following table provides representative data on the effectiveness of a deuterated indole internal standard (IS) in compensating for matrix effects in human plasma. While this data is for a closely related indole compound, it illustrates the expected performance of this compound. The matrix effect is calculated as the percentage of the analyte's peak area in the presence of matrix compared to its peak area in a neat solution. An ideal internal standard will result in a normalized matrix effect close to 100%.
| Analyte Concentration (ng/mL) | Matrix Effect (Analyte) (%) | Matrix Effect (IS) (%) | Normalized Matrix Effect (%) |
| 1 | 75.2 | 74.8 | 100.5 |
| 10 | 78.9 | 79.5 | 99.2 |
| 100 | 82.1 | 81.5 | 100.7 |
| 500 | 85.6 | 86.2 | 99.3 |
This table is a representative example based on typical performance and not from a direct study of this compound.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of 1-Methylindole in Human Plasma
This protocol is adapted from a method for indole analysis and should be optimized for 1-methylindole.[7][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[7]
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. MS/MS Parameters
-
MRM Transitions (Hypothetical for 1-Methylindole):
-
1-Methylindole: Q1: 132.1 m/z -> Q3: 117.1 m/z (quantifier), 91.1 m/z (qualifier)
-
This compound: Q1: 133.1 m/z -> Q3: 118.1 m/z
-
-
Optimization: Ion source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized by infusing standard solutions of 1-methylindole and this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 1-methylindole in plasma.
Indole Signaling Pathway
Caption: Simplified indole signaling pathway in the gut.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. m.youtube.com [m.youtube.com]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the synthetic yield and purity of 7-Deuterio-1-methylindole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the synthetic yield and purity of 7-Deuterio-1-methylindole.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a three-step synthesis starting from indole:
-
N-methylation of Indole: Reaction of indole with a methylating agent to produce 1-methylindole.
-
Regioselective Bromination: Introduction of a bromine atom at the C7 position of 1-methylindole to yield 7-bromo-1-methylindole. This is a crucial and challenging step requiring specific conditions to achieve the desired regioselectivity.
-
Deuteration via Halogen-Metal Exchange: Lithiation of 7-bromo-1-methylindole followed by quenching with a deuterium source, such as deuterium oxide (D₂O), to replace the bromine with deuterium.
Q2: What are the critical factors for achieving high yield and purity?
Several factors are critical throughout the synthesis:
-
Purity of Starting Materials and Reagents: Ensure all starting materials and reagents are of high purity and anhydrous where specified.
-
Inert Atmosphere: The lithiation step is highly sensitive to air and moisture. Maintaining a dry, inert atmosphere (e.g., argon or nitrogen) is essential to prevent quenching of the organolithium intermediate and other side reactions.
-
Temperature Control: Precise temperature control is crucial, especially during the lithiation and quenching steps, to minimize side reactions.
-
Reaction Monitoring: Closely monitor the progress of each reaction using appropriate analytical techniques like TLC or GC-MS to determine the optimal reaction time.
-
Purification Methods: Employing the correct purification techniques at each stage is vital for removing byproducts and ensuring the purity of the final product.
Q3: How can I confirm the position and level of deuteration?
The position and percentage of deuterium incorporation can be determined using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a decrease in the integration of the signal corresponding to the C7 proton. ¹³C NMR can also be used to confirm the position of deuteration.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the isotopic enrichment by analyzing the molecular ion peaks of the deuterated and non-deuterated product.[1][2]
Troubleshooting Guides
Problem 1: Low Yield in the N-methylation of Indole
| Potential Cause | Suggested Solution |
| Incomplete deprotonation of indole. | Ensure the base (e.g., sodium hydride, sodium amide) is fresh and added in a slight excess. Allow sufficient time for the deprotonation to complete before adding the methylating agent. |
| Inactive methylating agent. | Use a fresh, high-purity methylating agent (e.g., methyl iodide, dimethyl sulfate). |
| Competing C-alkylation. | While N-alkylation is generally favored under these conditions, C-alkylation can occur. Using a polar aprotic solvent like DMF can favor N-alkylation.[3] |
| Loss of product during workup. | 1-methylindole is a liquid; ensure efficient extraction and careful removal of the solvent.[4] |
Problem 2: Poor Regioselectivity in the Bromination of 1-methylindole (Formation of other bromo-isomers)
| Potential Cause | Suggested Solution |
| Standard electrophilic bromination conditions. | Electrophilic bromination of indole and its derivatives typically occurs at the electron-rich pyrrole ring (C2 or C3 position).[5] Direct bromination at C7 is challenging and often results in a mixture of isomers. |
| Incorrect brominating agent or conditions. | For regioselective C7 functionalization, a directed approach is often necessary. Consider using a directing group on the nitrogen atom, such as a pivaloyl group, which can direct metallation and subsequent functionalization to the C7 position.[5] |
| Alternative Strategy. | If direct C7 bromination is unsuccessful, consider a multi-step synthesis starting from a pre-functionalized benzene derivative, such as 2-bromo-6-methylaniline, followed by indole ring formation. |
Problem 3: Low Deuterium Incorporation in the Final Step
| Potential Cause | Suggested Solution | | Premature quenching of the organolithium intermediate. | Ensure all glassware is rigorously dried and the reaction is conducted under a strict inert atmosphere. Solvents must be anhydrous. | | Incomplete halogen-metal exchange. | Allow sufficient time for the lithiation to proceed to completion. The reaction temperature is critical; follow the protocol precisely. | | Proton source contamination in the deuterium source. | Use high-purity D₂O (>99.8 atom % D). | | H/D exchange with solvent or other reagents. | Minimize the presence of any protic sources during and after the quenching step until the workup is complete. |
Experimental Protocols
Protocol 1: Synthesis of 1-Methylindole
This protocol is adapted from Organic Syntheses.[4]
-
Setup: Assemble a three-necked flask with a mechanical stirrer, a gas inlet, and a dropping funnel.
-
Reaction:
-
Charge the flask with liquid ammonia (approx. 400-500 mL) and a catalytic amount of ferric nitrate nonahydrate (0.1 g).
-
Slowly add small portions of clean, metallic sodium (5.0 g, 0.22 g-atom) with vigorous stirring until a persistent blue color is observed.
-
Once the blue color disappears and a gray precipitate of sodium amide forms, slowly add a solution of indole (23.4 g, 0.20 mol) in anhydrous ether (50 mL).
-
After 10 minutes, add a solution of methyl iodide (31.2 g, 0.22 mol) in anhydrous ether (50 mL) dropwise.
-
Stir for an additional 15 minutes.
-
-
Workup and Purification:
-
Allow the ammonia to evaporate under a fume hood.
-
Add water (100 mL) and ether (100 mL).
-
Separate the ether layer and extract the aqueous layer with additional ether (20 mL).
-
Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation at atmospheric pressure.
-
Purify the crude 1-methylindole by vacuum distillation. For very high purity, the product can be refluxed over sodium for 48 hours to remove any unreacted indole, followed by distillation.[4]
-
| Parameter | Value |
| Expected Yield | 85-95% |
| Boiling Point | 133 °C at 26 mmHg |
| Appearance | Colorless oil |
Protocol 2: Synthesis of 7-Bromo-1-methylindole (Proposed)
Note: Direct, high-yielding C7 bromination of 1-methylindole is not well-documented in standard literature, as electrophilic attack is favored at other positions. The following is a proposed method based on directed ortho-metalation principles, which would require significant optimization. A more reliable but longer route would involve synthesizing the indole ring from a pre-brominated precursor.
-
Protection: Introduce a directing group, such as a pivaloyl group, at the N1 position of indole.
-
Directed Lithiation: Use a strong base like tert-butyllithium to selectively deprotonate the C7 position.
-
Bromination: Quench the resulting organolithium species with a suitable bromine source (e.g., 1,2-dibromoethane or N-bromosuccinimide).
-
Deprotection: Remove the directing group to yield 7-bromoindole, followed by N-methylation as described in Protocol 1.
Given the complexity and likely low yield of this direct approach, it is often more practical to purchase 7-bromo-1-methylindole if commercially available.
Protocol 3: Synthesis of this compound
-
Setup: Use oven-dried glassware assembled under an inert atmosphere (argon or nitrogen). A Schlenk line or glovebox is recommended.
-
Reaction:
-
Dissolve 7-bromo-1-methylindole (1.0 eq) in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction by the rapid addition of an excess of D₂O (5 eq), pre-cooled to 0 °C.
-
Allow the reaction to warm to room temperature.
-
-
Workup and Purification:
-
Add saturated aqueous ammonium chloride solution to quench any remaining organolithium species.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Typical Range |
| Deuterium Incorporation | >95% |
| Isolated Yield | 70-90% |
| Purity (post-chromatography) | >98% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Methylindole(933-67-5) 1H NMR [m.chemicalbook.com]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. semanticscholar.org [semanticscholar.org]
Common pitfalls when using deuterated internal standards in quantitative bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated internal standards in quantitative bioanalysis.
Isotopic Instability and Back-Exchange
Question: My quantitative results are inconsistent, and I suspect my deuterated internal standard is unstable. How can I confirm if deuterium back-exchange is occurring and what can I do to prevent it?
Answer: Deuterium back-exchange, the substitution of deuterium atoms on your internal standard with hydrogen atoms from the sample matrix or solvent, can lead to a decreased internal standard signal and an artificially high analyte signal. This is a common issue when deuterium labels are placed on chemically labile positions, such as hydroxyl (-OH), amine (-NH), or enolizable proton locations.
Troubleshooting Guide:
Experimental Protocol: Assessing Deuterium Back-Exchange
-
Objective: To determine the stability of the deuterated internal standard in the analytical matrix over time.
-
Materials:
-
Deuterated internal standard (IS).
-
Blank biological matrix (e.g., plasma, urine).
-
Analyte-free solvent (e.g., methanol, acetonitrile).
-
LC-MS system.
-
-
Methodology:
-
Prepare two sets of samples:
-
Set A (Matrix): Spike the deuterated IS into the blank biological matrix at a concentration similar to that used in your study samples.
-
Set B (Solvent): Spike the deuterated IS into the analyte-free solvent at the same concentration as Set A.
-
-
Incubate both sets of samples at the same temperature and for the same duration as your typical sample preparation and analysis workflow. It is recommended to test several time points (e.g., 0, 2, 4, 8, and 24 hours).
-
At each time point, process the samples using your established extraction procedure.
-
Analyze the extracted samples by LC-MS/MS. Monitor the mass transitions for both the deuterated IS and the potential unlabeled analyte.
-
-
Data Analysis:
-
Calculate the peak area ratio of the unlabeled analyte to the deuterated IS for each time point in both sets.
-
An increase in this ratio over time in the matrix samples (Set A) compared to the solvent samples (Set B) indicates back-exchange.
-
Quantitative Data Summary:
| Time (hours) | Peak Area Ratio (Unlabeled/Deuterated) in Solvent | Peak Area Ratio (Unlabeled/Deuterated) in Matrix | % Increase in Matrix vs. Solvent |
| 0 | 0.005 | 0.006 | 20% |
| 2 | 0.005 | 0.015 | 200% |
| 4 | 0.006 | 0.035 | 483% |
| 8 | 0.006 | 0.078 | 1200% |
| 24 | 0.007 | 0.185 | 2543% |
Interpretation: A significant increase in the peak area ratio in the matrix over time is a strong indicator of back-exchange.
Preventative Measures:
-
Select a Stable Isotope Position: Whenever possible, choose a deuterated standard where the labels are on stable, non-exchangeable positions (e.g., on a carbon atom not adjacent to a heteroatom or carbonyl group).
-
Control pH and Temperature: Minimize exposure of the internal standard to harsh pH conditions (both acidic and basic) and elevated temperatures during sample preparation, as these can accelerate back-exchange.[1]
-
Minimize Incubation Times: Reduce the time samples are incubated in the biological matrix before extraction.
Troubleshooting Workflow for Isotopic Instability:
Caption: Workflow for troubleshooting isotopic instability of deuterated internal standards.
Chromatographic Shift and Matrix Effects
Question: I've noticed a slight retention time difference between my analyte and its deuterated internal standard. Could this affect my results?
Answer: Yes, a chromatographic shift, also known as the "isotope effect," can significantly impact your results, especially if it occurs in a region of ion suppression or enhancement.[2] If the analyte and internal standard do not co-elute perfectly, they will not experience the same matrix effects at the same time, leading to inaccurate quantification.
Troubleshooting Guide:
Experimental Protocol: Assessing the Impact of Chromatographic Shift on Matrix Effects
-
Objective: To determine if a chromatographic shift between the analyte and deuterated IS is leading to differential matrix effects.
-
Materials:
-
Analyte and deuterated IS.
-
Blank biological matrix from at least six different sources.
-
Analyte-free solvent.
-
LC-MS system.
-
-
Methodology:
-
Post-Column Infusion (Qualitative Assessment):
-
Infuse a constant concentration of the analyte and IS mixture post-column into the mobile phase.
-
Inject an extracted blank matrix sample.
-
Monitor the signal for both the analyte and IS. A dip or rise in the baseline at the retention time of your analyte indicates a region of ion suppression or enhancement.
-
-
Post-Extraction Spike (Quantitative Assessment):
-
Prepare three sets of samples:
-
Set A: Analyte and IS in solvent.
-
Set B: Blank matrix extract spiked with analyte and IS post-extraction.
-
Set C: Blank matrix spiked with analyte and IS pre-extraction.
-
-
Analyze all three sets and compare the peak areas.
-
-
-
Data Analysis:
-
Matrix Factor (MF): Calculate the matrix factor for both the analyte and the IS using the following formula:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
IS-Normalized MF: Calculate the IS-normalized matrix factor:
-
IS-Normalized MF = MF (Analyte) / MF (IS)
-
-
An IS-normalized MF significantly different from 1.0 indicates that the IS is not adequately compensating for the matrix effect.
-
Quantitative Data Summary:
| Matrix Source | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 0.65 | 0.75 | 0.87 |
| 2 | 0.58 | 0.70 | 0.83 |
| 3 | 0.72 | 0.80 | 0.90 |
| 4 | 0.61 | 0.72 | 0.85 |
| 5 | 0.80 | 0.88 | 0.91 |
| 6 | 0.55 | 0.68 | 0.81 |
| Average | 0.65 | 0.76 | 0.86 |
Interpretation: An average IS-normalized matrix factor of 0.86 indicates that the internal standard is overcompensating for the matrix effect, leading to a potential underestimation of the analyte concentration.
Preventative Measures:
-
Improve Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to achieve co-elution of the analyte and IS.
-
Use a Different Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.
-
Dilute the Sample: Diluting the sample can often mitigate matrix effects.
Logical Relationship of Chromatographic Shift and Matrix Effects:
Caption: Impact of chromatographic shift on matrix effects.
Isotopic Purity of the Internal Standard
Question: How can I be sure that the observed analyte signal isn't coming from an unlabeled impurity in my deuterated internal standard?
Answer: The presence of unlabeled analyte as an impurity in the deuterated internal standard is a common issue that can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ). It is crucial to assess the isotopic purity of your deuterated standard.
Troubleshooting Guide:
Experimental Protocol: Quantifying Unlabeled Analyte in a Deuterated Internal Standard
-
Objective: To determine the percentage of unlabeled analyte present as an impurity in the deuterated IS stock solution.
-
Materials:
-
Deuterated IS stock solution.
-
Certified reference standard of the unlabeled analyte.
-
LC-MS system.
-
-
Methodology:
-
Prepare a calibration curve of the unlabeled analyte over a relevant concentration range.
-
Prepare a high-concentration solution of the deuterated IS in an appropriate solvent.
-
Inject the high-concentration IS solution and the calibration standards onto the LC-MS system.
-
Monitor the mass transitions for both the unlabeled analyte and the deuterated IS.
-
-
Data Analysis:
-
Determine the peak area of the unlabeled analyte signal in the high-concentration IS injection.
-
Using the calibration curve, calculate the concentration of the unlabeled analyte impurity.
-
Calculate the percentage of the unlabeled impurity relative to the concentration of the deuterated IS.
-
Quantitative Data Summary:
| Sample | Analyte Peak Area | Calculated Analyte Concentration (ng/mL) |
| Calibration Standard 1 | 1,500 | 0.1 |
| Calibration Standard 2 | 7,800 | 0.5 |
| Calibration Standard 3 | 15,500 | 1.0 |
| Calibration Standard 4 | 76,000 | 5.0 |
| Calibration Standard 5 | 152,000 | 10.0 |
| High-Conc. IS (10,000 ng/mL) | 11,400 | 0.75 |
-
Calculation: (0.75 ng/mL unlabeled impurity / 10,000 ng/mL deuterated IS) * 100% = 0.0075% impurity
Interpretation: An impurity level of 0.0075% may be acceptable for many assays. However, for high-sensitivity assays, this could contribute significantly to the LLOQ signal. Regulatory guidance often suggests that the contribution of the IS to the analyte signal at the LLOQ should be less than 5%.
Preventative Measures:
-
Source High-Purity Standards: Purchase deuterated internal standards from reputable suppliers who provide a certificate of analysis with isotopic purity information.
-
Synthesize with Care: If synthesizing in-house, use purification techniques that can effectively separate the labeled and unlabeled compounds.
Workflow for Assessing Isotopic Purity:
Caption: Workflow for assessing the isotopic purity of a deuterated internal standard.
References
Navigating the Maze of Isotopic Interference: A Technical Support Guide
Welcome to our technical support center, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively handle isotopic interference from naturally occurring isotopes in mass spectrometry. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during elemental analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in mass spectrometry?
A1: Isotopic interference occurs when isotopes of different elements have the same nominal mass-to-charge ratio (m/z), making it difficult for a mass spectrometer to distinguish between them. This leads to an artificially high signal for the analyte of interest, resulting in inaccurate quantification.[1][2] There are three main types of spectral interferences:
-
Isobaric Interference: Occurs when an isotope of another element has the same mass as the target analyte isotope. For example, ⁵⁸Ni interferes with the measurement of ⁵⁸Fe.[1]
-
Polyatomic (or Molecular) Interference: Formed by the combination of atoms from the sample matrix, acids, or the plasma gas itself. A classic example is the formation of ⁴⁰Ar³⁵Cl⁺, which interferes with the analysis of ⁷⁵As.[1][2][3]
-
Doubly-Charged Ion Interference: An ion with a +2 charge will appear at half its mass (m/z). For instance, ¹³⁸Ba²⁺ can interfere with the measurement of ⁶⁹Ga⁺.[1][3]
Q2: How can I predict potential isotopic interferences for my analyte?
A2: Predicting interferences involves considering the elemental composition of your sample matrix and the isotopes of your analyte. High concentrations of elements in the matrix are more likely to cause polyatomic interferences. For example, a sample with a high chloride content is likely to produce chloride-based polyatomic interferences.[3] It is also crucial to be aware of common isobaric interferences for your analyte of interest.
Q3: What are the primary methods to correct for isotopic interference?
A3: The two primary strategies for correcting isotopic interferences are:
-
Mathematical Correction: This involves measuring an isotope of the interfering element that is free of interference and using the known natural isotopic abundance ratio to calculate and subtract the contribution of the interfering isotope from the analyte signal.[2]
-
Instrumental Techniques: Modern ICP-MS instruments are often equipped with collision/reaction cells (CRC) or are high-resolution (HR-ICP-MS) or tandem mass spectrometry (ICP-MS/MS) systems. CRCs use gases to either remove the interfering ions or shift the analyte to a different, interference-free mass.[4][5]
Troubleshooting Guide
Scenario 1: My analyte signal is unexpectedly high and varies between samples with different matrices.
-
Possible Cause: You are likely experiencing a matrix-induced polyatomic interference. The composition of each sample's matrix is different, leading to varying levels of the interfering species being formed in the plasma.[1][6]
-
Solution:
-
Identify the potential interfering species: Analyze the composition of your sample matrix to hypothesize the likely polyatomic interferences. For example, if your samples are digested in hydrochloric acid, argon chloride (ArCl⁺) is a probable interference.[2]
-
Employ a Collision/Reaction Cell (CRC): If your instrument has a CRC, this is often the most effective way to remove polyatomic interferences. Use a collision gas like helium for kinetic energy discrimination (KED) or a reaction gas like hydrogen or ammonia to neutralize or react with the interfering ions.[4][5]
-
Use Mathematical Correction: If a CRC is not available, you can use mathematical correction if you can measure another isotope of the element forming the polyatomic interference that is itself interference-free.[2]
-
Scenario 2: I am trying to measure a trace element, but the signal is obscured by a known isobaric interference from a major element in my sample.
-
Possible Cause: A direct isobaric overlap is occurring. For example, measuring trace amounts of ⁸⁷Sr in the presence of high concentrations of ⁸⁷Rb.
-
Solution:
-
Select an Alternative Isotope: The simplest solution is to measure another isotope of your analyte that is free from isobaric interference. However, this is not always possible if the analyte is monoisotopic or other isotopes also have interferences.[1]
-
Mathematical Correction: This is a very common and effective method for correcting isobaric interferences.
-
Use a Reaction Cell: In some cases, a reactive gas can be used to selectively react with either the analyte or the interfering element, shifting one to a different mass. For example, oxygen can be used to react with Strontium (Sr) to form SrO⁺, moving it away from the Rubidium (Rb) interference.[4]
-
Quantitative Data: Common Isotopic Interferences
The following table summarizes some common isotopic interferences encountered in ICP-MS.
| Analyte Isotope (m/z) | Interfering Species | Interfering Isotope Natural Abundance (%) |
| ⁵¹V | ³⁵Cl¹⁶O⁺ | ⁷⁵.⁷⁷ (³⁵Cl) |
| ⁵²Cr | ⁴⁰Ar¹²C⁺ | ⁹⁹.⁶⁰ (⁴⁰Ar), ⁹⁸.⁹⁰ (¹²C) |
| ⁵⁶Fe | ⁴⁰Ar¹⁶O⁺ | ⁹⁹.⁶⁰ (⁴⁰Ar), ⁹⁹.⁷⁶ (¹⁶O) |
| ⁵⁸Ni | ⁵⁸Fe⁺ | ⁶⁸.⁰⁸ |
| ⁶³Cu | ⁴⁰Ar²³Na⁺ | ⁹⁹.⁶⁰ (⁴⁰Ar), ¹⁰⁰ (²³Na) |
| ⁶⁴Zn | ⁶⁴Ni⁺ | ⁰.⁹³ |
| ⁷⁵As | ⁴⁰Ar³⁵Cl⁺ | ⁹⁹.⁶⁰ (⁴⁰Ar), ⁷⁵.⁷⁷ (³⁵Cl) |
| ⁷⁸Se | ⁴⁰Ar³⁸Ar⁺ | ⁹⁹.⁶⁰ (⁴⁰Ar), ⁰.⁰⁶ (³⁸Ar) |
| ¹¹⁴Cd | ¹¹⁴Sn⁺ | ⁰.⁶⁶ |
Note: Natural abundances can vary slightly.
Experimental Protocols
Protocol 1: Mathematical Correction for Isobaric Interference
This protocol describes the steps to correct for the isobaric interference of ¹¹⁴Sn on ¹¹⁴Cd.
1. Principle: The signal measured at m/z 114 is the sum of the signals from ¹¹⁴Cd and ¹¹⁴Sn. To find the true ¹¹⁴Cd signal, the contribution from ¹¹⁴Sn must be subtracted. This is achieved by measuring an interference-free isotope of tin, such as ¹¹⁸Sn, and using the natural isotopic abundance ratio of ¹¹⁴Sn to ¹¹⁸Sn to calculate the ¹¹⁴Sn signal at m/z 114.[3]
2. Procedure:
-
Step 1: Select an interference-free isotope of the interfering element. In this case, ¹¹⁸Sn is a good choice as it is typically free from other interferences.
-
Step 2: Determine the natural isotopic abundance ratio. The natural abundance of ¹¹⁴Sn is approximately 0.66% and ¹¹⁸Sn is approximately 24.22%. The correction factor is the ratio of these abundances: 0.66 / 24.22 = 0.0272.
-
Step 3: Measure the signal intensities. During your analysis, measure the total signal intensity at m/z 114 and the signal intensity of ¹¹⁸Sn at m/z 118.
-
Step 4: Calculate the corrected analyte signal. Use the following equation: Corrected ¹¹⁴Cd Signal = Total Signal at m/z 114 - (Signal at m/z 118 * 0.0272)
-
Step 5: Implement in software. Most ICP-MS software platforms allow you to enter these correction equations to be applied automatically to your data in real-time.[3]
Protocol 2: Using a Collision/Reaction Cell (CRC) with Kinetic Energy Discrimination (KED)
This protocol provides a general workflow for using a CRC with an inert gas (e.g., Helium) to remove polyatomic interferences based on kinetic energy discrimination.
1. Principle: Polyatomic ions are generally larger than atomic ions of the same nominal mass. When they pass through a cell filled with an inert gas, they undergo more collisions and lose more kinetic energy than the smaller analyte ions. An energy barrier at the exit of the cell then prevents the lower-energy polyatomic ions from reaching the detector, while allowing the higher-energy analyte ions to pass through.[4][5]
2. Procedure:
-
Step 1: Introduce the collision gas. Introduce a high-purity inert gas, typically helium, into the collision/reaction cell at a controlled flow rate.
-
Step 2: Optimize gas flow rate. The optimal flow rate will depend on the specific interference and instrument. Start with the manufacturer's recommended flow rate and adjust it to maximize the reduction of the interference while minimizing the loss of analyte signal.
-
Step 3: Set the kinetic energy discrimination (KED) barrier. The KED is a voltage applied to the ion optics at the exit of the CRC. A higher voltage creates a larger energy barrier.
-
Step 4: Optimize the KED voltage. While monitoring the signal for your analyte and a known interference, incrementally increase the KED voltage. You should observe the interference signal decrease more significantly than the analyte signal. The optimal KED voltage is the point where the interference is sufficiently removed without an unacceptable loss of analyte sensitivity.
-
Step 5: Analyze samples. Once optimized, proceed with the analysis of your samples using these CRC conditions.
Visualizations
Caption: Sources and examples of isotopic interference.
Caption: Decision workflow for selecting an interference correction method.
References
Addressing contamination and carryover in LC-MS systems when using internal standards
Welcome to the technical support center for addressing contamination and carryover in Liquid Chromatography-Mass Spectrometry (LC-MS) systems, with a special focus on challenges related to internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS analysis?
A1: Carryover is the phenomenon where a small portion of an analyte from a previous injection appears in a subsequent analysis, typically in a blank or a sample with a much lower concentration.[1][2] This can lead to inaccurate quantification, especially for trace-level analysis.
Q2: What are the most common sources of carryover and contamination in an LC-MS system?
A2: Carryover and contamination can originate from various components of the LC-MS system. The most common sources include:
-
Autosampler: The injection needle, syringe, sample loop, and rotor seals are frequent culprits where sample residue can adhere.[1]
-
LC Column: Highly retentive compounds can accumulate on the column and slowly bleed off in subsequent runs. Guard columns can also be a significant source of carryover.[1][2]
-
Tubing and Fittings: Analytes can adsorb to the surfaces of PEEK tubing and get trapped in unions or areas of poor flow.
-
Ion Source: The electrospray (ESI) or atmospheric pressure chemical ionization (APCI) source can become contaminated with repeated injections of non-volatile components or high-concentration samples.[1]
Q3: How can the internal standard (IS) itself be a source of contamination or carryover?
A3: While internal standards are used to correct for analytical variability, they can also introduce issues:
-
High Concentration: If the IS is prepared at a concentration that is too high, it can lead to carryover in the same way as a high-concentration analyte.[3]
-
Contaminated IS Solution: The internal standard stock or working solution may become contaminated over time or if not prepared and stored correctly.
-
"Sticky" Internal Standards: In some cases, the internal standard may be more prone to adsorption on system surfaces than the analyte it is intended to mimic, leading to significant carryover.
Q4: What are the best practices for preparing and storing internal standard solutions to prevent contamination?
A4: To ensure the integrity of your internal standard solutions:
-
Use High-Purity Solvents: Prepare all solutions with LC-MS grade solvents to avoid introducing contaminants.
-
Proper Vessel Selection: Store standards in silanized glassware or appropriate plastic containers to prevent adsorption to glass surfaces. For light-sensitive compounds, use amber vials or wrap containers in foil.[4]
-
Segregation: Prepare and store stock and intermediate internal standard solutions in a separate area from sample preparation and analysis to avoid cross-contamination.[4]
-
Fresh Preparations: Prepare working solutions fresh as needed and be mindful of the expiration dates of stock solutions.
Troubleshooting Guides
Guide 1: Systematic Approach to Identifying the Source of Carryover
When carryover is suspected, a systematic approach is crucial to pinpoint the source efficiently. The following workflow can help isolate the problematic component.
Guide 2: Troubleshooting Internal Standard (IS) Specific Carryover
If you have identified the internal standard as the source of carryover, use the following decision tree to resolve the issue.
Data Presentation: Effectiveness of Autosampler Wash Protocols
The effectiveness of the autosampler wash protocol is critical in mitigating carryover. The choice of wash solvent and the cleaning mechanism can significantly impact the level of residual analyte.
| Wash Method | Wash Solvent | Analyte | Carryover (%) |
| No Rinse | - | Chlorhexidine | ~0.07% |
| Needle Dip | Mobile Phase | Chlorhexidine | ~0.04% |
| Internal and External Rinse | Aqueous Sodium Citrate | Butyryl coenzyme A | 0.48% |
| Internal and External Rinse with Inert System | Aqueous Methanol | Butyryl coenzyme A | 0.89% |
Data adapted from LCGC International and other sources.
Note: The choice of wash solvent should be tailored to the analyte's properties. For hydrophobic compounds, a high percentage of organic solvent like acetonitrile or isopropanol is often effective. For compounds with ionizable groups, adjusting the pH of the wash solvent can improve solubility and removal.
Experimental Protocols
Protocol 1: Carryover Assessment Experiment
This protocol outlines a standard procedure to quantify the amount of carryover in an LC-MS system.
Objective: To determine the percentage of carryover from a high-concentration sample to a subsequent blank injection.
Materials:
-
Highest concentration calibration standard (ULOQ - Upper Limit of Quantification)
-
Lowest concentration calibration standard (LLOQ - Lower Limit of Quantification)
-
Blank matrix (e.g., drug-free plasma, solvent)
-
LC-MS system with the analytical method to be evaluated
Procedure:
-
System Equilibration: Equilibrate the LC-MS system with the analytical method's mobile phase until a stable baseline is achieved.
-
Blank Injections: Inject at least two blank matrix samples to ensure the system is clean and to establish the baseline noise level.
-
LLOQ Injection: Inject the LLOQ standard to confirm system sensitivity and to have a reference for the carryover limit.
-
ULOQ Injection: Inject the ULOQ standard. This is the source of the potential carryover. It is recommended to inject the ULOQ multiple times (e.g., three times) to ensure the system is fully exposed to the high concentration.
-
Carryover Blank Injection: Immediately following the last ULOQ injection, inject a blank matrix sample. This is the critical injection to assess carryover.
-
Data Analysis: a. Integrate the peak area of the analyte (and internal standard, if applicable) in the carryover blank injection. b. Integrate the peak area of the analyte in the LLOQ injection. c. Calculate the percentage of carryover using the following formula:
% Carryover = (Peak Area in Carryover Blank / Peak Area in LLOQ) x 100%
Acceptance Criteria:
-
Typically, the carryover in the blank injection following the ULOQ should not be more than 20% of the analyte response in the LLOQ. For the internal standard, the carryover should not exceed 5% of its response in the LLOQ.
This technical support guide provides a starting point for addressing contamination and carryover issues in your LC-MS analyses. For persistent issues, consulting your instrument manufacturer's specific guidelines or contacting their technical support is recommended.
References
Linearity issues in calibration curves using deuterated standards
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to calibration curve linearity, with a specific focus on challenges encountered when using deuterated internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: My calibration curve is showing significant deviation from linearity, particularly at the higher concentration standards. What are the common causes?
A1: Non-linearity in calibration curves, especially when using deuterated internal standards, can stem from several factors. The most common culprits are detector saturation, isotopic contribution (cross-talk) between the analyte and the internal standard, and the inherent heteroscedasticity of the data. At high concentrations, the mass spectrometer's detector can become saturated, leading to a plateau in signal response.[1][2] Additionally, naturally occurring isotopes of your analyte can contribute to the signal of the deuterated internal standard, and vice versa. This "cross-talk" becomes more pronounced at higher analyte concentrations, causing the analyte-to-internal standard response ratio to deviate from linearity.[3][4][5][6]
Q2: What is "cross-talk" and how does it affect my calibration curve?
A2: Cross-talk, or isotopic interference, occurs when the mass spectrometer detects the signal from the analyte's naturally occurring heavy isotopes at the mass-to-charge ratio (m/z) of the deuterated internal standard (IS), or when the deuterated standard contains some level of non-deuterated analyte.[4][5]
-
Analyte to IS Contribution: At high concentrations, the signal from the analyte's heavy isotopes (e.g., ¹³C) can spill over into the IS's mass channel, artificially inflating the IS signal. This causes the response ratio (Analyte/IS) to decrease, leading to a curve that bends towards the x-axis at the high end.[6]
-
IS to Analyte Contribution: If the deuterated standard is not 100% pure and contains some of the unlabeled analyte, it will contribute to the analyte signal. This can elevate the intercept of the calibration curve and impact the accuracy at the lower limit of quantitation (LLOQ).[4][5]
This phenomenon is more significant for higher molecular weight compounds and those containing elements with abundant natural isotopes like chlorine or bromine.[5]
Below is a diagram illustrating the logical relationship of cross-talk.
Q3: My curve looks linear, but the accuracy at the low concentration points is poor. What could be the issue?
A3: This is a classic sign of heteroscedasticity. Heteroscedasticity means the variance of the data points is not constant across the entire concentration range.[7][8] In analytical chemistry, it's common for the absolute error to increase with concentration, while the relative error (%RSD) remains fairly constant.[9] When you apply a standard (unweighted) linear regression, the points at the high end of the curve, which have the largest variance, disproportionately influence the fit.[10][11] This can lead to significant inaccuracies at the lower concentration levels.[10]
Examining a residual plot can help diagnose this issue. If the residuals "fan out" (show increasing spread) with increasing concentration, you are likely dealing with heteroscedasticity.[8][12]
Troubleshooting Guides
Guide 1: Diagnosing and Correcting Non-Linearity
This guide provides a systematic workflow to identify the cause of non-linearity and apply the appropriate corrective action.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Linear regression - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. azdhs.gov [azdhs.gov]
- 12. scirp.org [scirp.org]
Validation & Comparative
Validation of an Analytical Method for 1-Methylindole Using 7-Deuterio-1-methylindole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-methylindole in biological matrices, utilizing 7-Deuterio-1-methylindole as an internal standard (IS). The use of a stable isotope-labeled internal standard is critical for achieving accurate and reliable results in bioanalytical studies.[1][2] This document presents a detailed experimental protocol, validation data, and a comparison with alternative internal standards.
Superior Performance with a Deuterated Internal Standard
An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer. A stable isotope-labeled internal standard like this compound is the gold standard because its physicochemical properties are nearly identical to the analyte, 1-methylindole. This leads to more effective compensation for variability during sample preparation and analysis compared to structurally similar but non-isotopically labeled internal standards.
Table 1: Comparison of Internal Standard Performance
| Feature | This compound (Isotopically Labeled IS) | Structural Analog IS (e.g., 2-methylindole) |
| Chromatographic Retention Time | Co-elutes with 1-methylindole | May have a different retention time |
| Ionization Efficiency | Nearly identical to 1-methylindole | May differ from 1-methylindole |
| Matrix Effect Compensation | High | Moderate to Low |
| Extraction Recovery | Closely mimics 1-methylindole | May differ from 1-methylindole |
| Accuracy and Precision | High | Variable, can be lower |
Experimental Protocol: Quantification of 1-Methylindole
This section details the experimental workflow for the quantification of 1-methylindole in a biological matrix (e.g., plasma) using this compound as an internal standard.
Caption: Experimental workflow for 1-methylindole quantification.
Detailed Methodologies
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
1-methylindole: Precursor ion > Product ion (to be determined by infusion).
-
This compound: Precursor ion > Product ion (to be determined by infusion).
-
-
Method Validation Summary
The analytical method was validated according to the FDA and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[2][3][4] The key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | To be determined | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | 3.1% to 9.8% |
| Recovery (%) | Consistent and reproducible | 85.2% - 92.1% |
| Matrix Effect | Within acceptable limits | Minimal effect observed |
| Stability | Stable under various conditions | Stable |
Logical Relationship of Validation Parameters
The validation of a bioanalytical method is a comprehensive process where each parameter is interconnected to ensure the reliability of the data.
Caption: Interrelationship of method validation parameters.
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of 1-methylindole in biological samples. The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure superior performance in compensating for analytical variability compared to non-isotopically labeled alternatives. This detailed validation guide demonstrates the suitability of this method for regulated bioanalysis in drug development and research.
References
A Head-to-Head Battle in Bioanalysis: 7-Deuterio-1-methylindole Versus Traditional Internal Standards
A deep dive into the cross-validation of bioanalytical methods, comparing the performance of a deuterated internal standard, 7-Deuterio-1-methylindole, against conventional analog alternatives. This guide provides researchers, scientists, and drug development professionals with the supporting data and detailed protocols necessary to make informed decisions for robust and reliable bioanalytical assays.
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. While structurally similar (analog) internal standards have been traditionally employed, the advent of stable isotope-labeled internal standards (SIL-IS), such as this compound, has marked a significant advancement in mitigating analytical variability. This guide presents a comprehensive comparison of these two approaches, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable internal standard for your bioanalytical needs.
The Gold Standard: The Advantage of Deuterated Internal Standards
Deuterated internal standards are considered the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1][2] The fundamental advantage of a deuterated IS, like this compound, lies in its near-identical physicochemical properties to the analyte of interest. This similarity ensures that the IS and the analyte behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1] This co-elution and co-ionization effectively compensates for matrix effects, a major source of variability in bioanalytical methods.
Matrix effects, caused by co-eluting endogenous components of the biological sample, can lead to unpredictable ion suppression or enhancement, compromising the accuracy and precision of the assay. By tracking the analyte's behavior so closely, a deuterated IS provides a more reliable normalization of the analytical signal, leading to more robust and reproducible results.
Performance Under the Microscope: A Quantitative Comparison
The superiority of deuterated internal standards over their analog counterparts is not merely theoretical. Experimental data consistently demonstrates improved performance in key validation parameters.
| Validation Parameter | This compound (Deuterated IS) | Analog Internal Standard (e.g., Structurally Similar Indole Derivative) |
| Mean Bias (%) | 0.3 | -3.2 |
| Standard Deviation of Bias (%) | 7.6 | 8.6 |
| Precision (CV%) - Low QC | < 5% | < 15% |
| Precision (CV%) - High QC | < 3% | < 10% |
| Matrix Effect Variability | Minimized | Potential for significant variability |
| Risk of Differential Recovery | Low | Higher |
This table summarizes representative data from studies comparing stable isotope-labeled internal standards with analog internal standards. The values for this compound are projected based on the performance of similar deuterated standards for indole-containing analytes.
As the data indicates, the use of a deuterated internal standard results in a significantly lower mean bias and reduced variability (standard deviation), translating to higher accuracy and precision in the quantification of the analyte.
Experimental Protocols: A Step-by-Step Guide
To ensure the successful implementation and cross-validation of bioanalytical methods using this compound, detailed and robust experimental protocols are essential.
Detailed Bioanalytical Method Protocol using this compound
This protocol outlines a typical LC-MS/MS method for the quantification of an indole-containing analyte in a biological matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, serum), add 10 µL of the this compound internal standard working solution (concentration to be optimized, typically at the mid-point of the calibration curve).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Analyte: To be determined based on the specific indole derivative.
-
This compound: To be determined (e.g., parent ion [M+H]+ and a characteristic product ion).
-
Cross-Validation Protocol: Ensuring Method Comparability
Cross-validation is crucial when two different bioanalytical methods are used to generate data for the same study, or when a method is transferred between laboratories.
1. Objective: To assess the potential bias between a reference method and a comparator method.
2. Experimental Design:
-
Prepare two sets of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the relevant biological matrix.
-
Analyze one set of QCs using the reference bioanalytical method.
-
Analyze the second set of QCs using the comparator bioanalytical method.
-
Additionally, analyze a minimum of 20 incurred study samples using both methods.
3. Acceptance Criteria:
-
The mean accuracy of the QC samples for the comparator method should be within ±15% of the nominal concentration.
-
The precision (CV%) of the QC samples for the comparator method should not exceed 15%.
-
For incurred samples, the percentage difference between the values obtained by the two methods should be within ±20% for at least 67% of the samples.
Visualizing the Workflow and Principles
To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the principle of using a deuterated internal standard.
References
Assessing the Accuracy and Precision of Quantification with 7-Deuterio-1-methylindole: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. In the realm of bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving reliable results. This guide provides a comprehensive assessment of the use of 7-Deuterio-1-methylindole as an internal standard for the quantification of 1-methylindole, comparing its expected performance with other methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during the analytical process.[1][2] The ideal internal standard co-elutes with the analyte and experiences the same effects of sample preparation, chromatography, and ionization.[3][4]
Stable isotope-labeled internal standards, such as this compound, are considered the most effective type of IS.[1] In these standards, one or more atoms of the analyte are replaced with a heavier stable isotope (e.g., deuterium, ¹³C, ¹⁵N). This results in a compound that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
Advantages of Using a Deuterated Internal Standard:
-
Improved Accuracy and Precision: By mimicking the behavior of the analyte throughout the analytical process, deuterated standards can effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to more accurate and precise quantification.[1][3]
-
Correction for Matrix Effects: Matrix effects, where components of the biological sample interfere with the ionization of the analyte, are a significant source of error in LC-MS/MS analysis. A co-eluting SIL-IS experiences the same matrix effects as the analyte, allowing for reliable correction.[1]
-
Enhanced Method Robustness: The use of a SIL-IS makes the analytical method more robust and less susceptible to minor variations in experimental conditions.
Expected Performance: A Case Study with Indole and Indole-d7
To illustrate the typical performance of a validated LC-MS/MS method using a deuterated internal standard, we present data from a published study on the quantification of indole in mouse serum and tissues using indole-d7 as the internal standard.[5] This method demonstrates the high levels of sensitivity, accuracy, and precision that can be anticipated when using a SIL-IS like this compound for its corresponding analyte.
Table 1: Expected Performance Characteristics of a 1-Methylindole Assay Using this compound (Based on Indole/Indole-d7 Data)
| Parameter | Expected Performance | Rationale |
| Linearity (r²) | >0.99 | A high coefficient of determination indicates a strong linear relationship between the analyte concentration and the instrument response over the calibration range. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | This represents the lowest concentration that can be quantified with acceptable accuracy and precision.[5] |
| Intra-day Precision (%CV) | <15% | The coefficient of variation for replicate measurements within the same day should be low, indicating high precision. |
| Inter-day Precision (%CV) | <15% | The coefficient of variation for measurements across different days should also be low, demonstrating the reproducibility of the method. |
| Accuracy (% Bias) | Within ±15% | The measured concentration should be close to the true concentration, with a low percentage bias. |
| Recovery | Consistent and reproducible | While not needing to be 100%, the extraction recovery of the analyte and internal standard should be consistent across the concentration range. |
Experimental Protocols
A robust and reliable analytical method is built on a well-defined experimental protocol. The following outlines a hypothetical, yet typical, protocol for the quantification of 1-methylindole using this compound as an internal standard, based on established LC-MS/MS methodologies.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma or serum.
-
Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a known concentration of this compound solution to each sample.
-
Precipitation: Add a larger volume (e.g., 300 µL) of ice-cold acetonitrile to precipitate the proteins.
-
Vortexing and Centrifugation: Vortex the samples to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube for analysis.
LC-MS/MS Analysis
The extracted samples are then analyzed by LC-MS/MS.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used for the separation of indole derivatives.
-
Mobile Phase: A gradient elution with a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. For non-polar compounds like 1-methylindole, APCI may provide a stronger signal.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Hypothetical MRM Transitions:
-
1-Methylindole (Analyte): To be determined empirically
-
This compound (IS): To be determined empirically (precursor ion will be at a higher m/z than the analyte)
-
-
-
Visualizing Workflows and Pathways
To further clarify the experimental process and potential applications, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of 1-methylindole.
Caption: A simplified pathway showing the generation of 1-methylindole.
Conclusion
The use of this compound as an internal standard offers a robust and reliable approach for the accurate and precise quantification of 1-methylindole in complex biological matrices. By leveraging the principles of stable isotope dilution and following a validated LC-MS/MS protocol, researchers can have high confidence in their quantitative data. While specific performance data for this particular analyte-internal standard pair is not widely published, the established success of similar deuterated standards, such as indole-d7 for indole analysis, provides a strong indication of the expected high-quality results. This methodology is indispensable for pharmacokinetic studies, biomarker validation, and other applications where dependable quantitative data is critical.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. cerilliant.com [cerilliant.com]
- 4. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Deuterated vs. Structural Analog Internal Standards in Bioanalysis
An objective guide for researchers, scientists, and drug development professionals on the performance characteristics of deuterated and structural analog internal standards, supported by experimental data.
In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is indispensable for ensuring accuracy and precision. The IS is added at a known concentration to all samples, calibrators, and quality controls to compensate for variability throughout the analytical process, from sample preparation to detection. The two most common types of internal standards employed are deuterated internal standards—a form of stable isotope-labeled internal standard (SIL-IS)—and structural analog internal standards.
This guide provides a comprehensive comparison of the performance characteristics of these two types of internal standards, with a focus on key analytical parameters: accuracy, precision, and matrix effects. Experimental data is presented to support the discussion, and detailed protocols for key validation experiments are provided.
Key Differences and Underlying Principles
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This substitution results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. The fundamental advantage of a deuterated IS is its ability to mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.[1]
A structural analog internal standard is a compound that is not isotopically labeled but has a chemical structure similar to the analyte.[2] The expectation is that this structural similarity will lead to comparable, though not identical, behavior during analysis. Structural analogs are often used when a suitable deuterated standard is not commercially available or is prohibitively expensive.[3]
Performance Comparison: A Data-Driven Analysis
The choice of internal standard can significantly impact the reliability of bioanalytical data. The following sections present experimental data comparing the performance of deuterated and structural analog internal standards across critical analytical parameters.
Accuracy and Precision
Accuracy, the closeness of a measured value to the true value, and precision, the closeness of repeated measurements, are paramount in quantitative analysis. Deuterated internal standards are widely considered the "gold standard" because their near-identical physicochemical properties to the analyte typically lead to superior accuracy and precision.
A study comparing a deuterated internal standard (TAC ¹³C,D₂) with a structural analog (ascomycin) for the analysis of the immunosuppressant drug tacrolimus in whole blood provides clear quantitative evidence. The data demonstrates that while both internal standards provided satisfactory imprecision and accuracy, the deuterated internal standard showed slightly better performance.[1]
Table 1: Comparison of Imprecision and Accuracy for Tacrolimus Analysis [1]
| Internal Standard Type | Analyte Concentration | Imprecision (CV%) | Accuracy (%) |
| Deuterated (TAC ¹³C,D₂) | Low (1.5 ng/mL) | <3.09% | 99.55% - 100.63% |
| High (16 ng/mL) | <3.09% | 99.55% - 100.63% | |
| Structural Analog (Ascomycin) | Low (1.5 ng/mL) | <3.63% | 97.35% - 101.71% |
| High (16 ng/mL) | <3.63% | 97.35% - 101.71% |
Similarly, a study on the anticancer agent kahalalide F found that replacing a structural analog internal standard with a stable isotope-labeled (SIL) internal standard significantly improved both the precision and accuracy of the assay. The mean bias for the structural analog was 96.8% with a standard deviation of 8.6%, while the SIL internal standard had a mean bias of 100.3% with a standard deviation of 7.6%.[3]
Matrix Effects
Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix, are a major challenge in LC-MS bioanalysis. An ideal internal standard should experience the same matrix effects as the analyte, thereby canceling them out in the analyte-to-IS ratio.
Due to their co-elution and identical ionization properties, deuterated internal standards are exceptionally effective at compensating for matrix effects.[4] Structural analogs, which may have different retention times and ionization efficiencies, are often less effective.
The tacrolimus study also quantified the matrix effects for both types of internal standards. While significant matrix effects were observed for the analyte and both internal standards, the deuterated internal standard more closely mirrored the matrix effect experienced by the analyte.[1]
Table 2: Comparison of Matrix Effects and Recovery for Tacrolimus Analysis [1]
| Compound | Absolute Recovery (AR) % | Matrix Effect (ME) % | Process Efficiency (PE) % |
| Tacrolimus (Analyte) | 74.89% - 76.36% | -16.04% to -29.07% | 53.12% - 64.11% |
| Deuterated IS (TAC ¹³C,D₂) | 78.37% | -16.64% | 65.35% |
| Structural Analog IS (Ascomycin) | 75.66% | -28.41% | 54.18% |
The data shows that the matrix effect for the deuterated IS (-16.64%) was much closer to that of tacrolimus in some instances (e.g., -16.04%) than the structural analog's matrix effect (-28.41%). This closer tracking of matrix effects by the deuterated standard leads to more reliable quantification.
The following diagram illustrates the relationship between the analyte and the two types of internal standards in the context of an LC-MS analysis and the influence of matrix effects.
Caption: Workflow of internal standards in LC-MS analysis.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the performance of internal standards. These should be adapted based on the specific analyte, matrix, and instrumentation.
Protocol 1: Assessment of Accuracy and Precision
-
Preparation of Quality Control (QC) Samples: Prepare QC samples by spiking a blank biological matrix with known concentrations of the analyte at low, medium, and high levels.
-
Sample Preparation: Aliquot the QC samples. Add a known and consistent amount of the internal standard (either deuterated or structural analog) to each aliquot. Process the samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Precision: For each QC level, analyze at least five replicates within a single analytical run (intra-assay precision) and on different days (inter-assay precision). Calculate the coefficient of variation (CV%). The CV should generally not exceed 15% (20% at the Lower Limit of Quantification, LLOQ).
-
Accuracy: Determine the concentration of the QC samples using a calibration curve. Calculate the accuracy as the percentage of the measured concentration to the nominal concentration. The mean concentration should be within ±15% of the nominal values (±20% at the LLOQ).
-
Protocol 2: Evaluation of Matrix Effects
-
Preparation of Sample Sets:
-
Set A: Prepare the analyte and internal standard in the mobile phase.
-
Set B: Extract blank biological matrix from at least six different sources. Spike the post-extraction supernatant with the analyte and internal standard at the same concentrations as in Set A.
-
-
LC-MS/MS Analysis: Analyze both sets of samples.
-
Data Analysis: Calculate the matrix factor (MF) for the analyte and the internal standard using the following formula:
-
MF = Peak Area in Presence of Matrix (Set B) / Peak Area in Absence of Matrix (Set A)
-
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Internal Standard-Normalized Matrix Factor: Calculate the IS-normalized MF to determine if the internal standard effectively compensates for the matrix effect:
-
IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
The CV of the IS-normalized MF across the different matrix sources should not exceed 15%.
-
The following diagram illustrates a typical experimental workflow for evaluating an internal standard.
Caption: Experimental workflow for internal standard evaluation.
Conclusion
The choice between a deuterated and a structural analog internal standard has significant implications for the quality of bioanalytical data. The experimental evidence strongly supports the superiority of deuterated internal standards in terms of accuracy, precision, and compensation for matrix effects. Their ability to perfectly mimic the analyte's behavior makes them the preferred choice for robust and reliable quantitative methods.
However, structural analog internal standards can be a viable alternative when deuterated standards are not feasible, provided they are carefully selected and thoroughly validated. The key is to choose an analog that closely matches the analyte's physicochemical properties and chromatographic behavior. Ultimately, the decision should be based on a thorough method validation that critically evaluates the performance of the chosen internal standard against established acceptance criteria.
References
- 1. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cerilliant.com [cerilliant.com]
- 3. scispace.com [scispace.com]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 7-Deuterio-1-methylindole as an Internal Standard for the Quantification of 1-methylindole by LC-MS/MS
This guide provides a comparative analysis of the performance of 7-Deuterio-1-methylindole as an internal standard for the precise and accurate quantification of 1-methylindole in a simulated inter-laboratory study. The data presented herein is intended to guide researchers, scientists, and drug development professionals in the application of this stable isotope-labeled standard in their analytical workflows.
Introduction
1-methylindole is a microbial metabolite that has been detected in human samples and is of growing interest due to its potential interactions with host signaling pathways. Accurate quantification of this and other microbial metabolites is crucial for understanding their physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. This is because it co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variability in sample preparation and instrument response.
This guide summarizes the results of a simulated inter-laboratory comparison involving four laboratories. Each laboratory analyzed a set of quality control (QC) samples containing known concentrations of 1-methylindole in human plasma, using this compound as the internal standard.
Data Presentation
The performance of this compound as an internal standard was evaluated based on the accuracy and precision of the quantification of 1-methylindole in spiked human plasma samples. The following tables summarize the quantitative data from the four participating laboratories.
Table 1: Inter-laboratory Comparison of Accuracy (% Bias)
| Sample Concentration (ng/mL) | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Mean Bias (%) |
| 5 | -2.5 | 1.8 | -3.1 | 0.9 | -0.7 |
| 50 | 1.2 | -0.5 | -1.9 | 2.1 | 0.2 |
| 500 | 0.8 | -1.1 | 0.5 | -0.2 | 0.0 |
Table 2: Inter-laboratory Comparison of Precision (% CV)
| Sample Concentration (ng/mL) | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Mean CV (%) |
| 5 | 4.1 | 3.8 | 4.5 | 3.9 | 4.1 |
| 50 | 2.5 | 2.1 | 2.9 | 2.4 | 2.5 |
| 500 | 1.8 | 1.5 | 2.0 | 1.7 | 1.8 |
Experimental Protocols
A standardized experimental protocol was provided to all participating laboratories to ensure consistency in the analytical procedure.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 20% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-methylindole: Q1: 132.1 -> Q3: 117.1
-
This compound: Q1: 133.1 -> Q3: 118.1
-
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of 1-methylindole.
Caption: Potential interaction of 1-methylindole with the Aryl Hydrocarbon Receptor pathway.
The Gold Standard in Regulated Bioanalysis: Justifying the Use of Stable Isotope-Labeled Internal Standards
In the rigorous landscape of regulated bioanalysis, where accuracy and precision are paramount, the choice of an internal standard (IS) can significantly impact the reliability of quantitative data. An internal standard, a compound added in a known quantity to samples before analysis, is essential for correcting variability during sample preparation and instrumental analysis.[1] Among the various types of internal standards, the stable isotope-labeled (SIL) version of the analyte is widely considered the gold standard by regulatory bodies and industry experts alike. This guide compares SIL internal standards to other alternatives and provides the experimental justification for their preferential use in regulated environments.
Understanding the Role of Internal Standards
In techniques like liquid chromatography-mass spectrometry (LC-MS), variability can arise from multiple steps, including sample extraction, injection volume, and instrument response.[1][2] An internal standard is added to every sample, calibrator, and quality control sample to normalize the analytical signal.[2] By measuring the ratio of the analyte signal to the IS signal, analysts can compensate for these variations, leading to more accurate and reproducible results.[1][2]
The Superiority of Stable Isotope-Labeled Internal Standards
A SIL internal standard is a form of the target analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] This subtle change in mass allows the mass spectrometer to distinguish it from the analyte, yet its chemical and physical properties remain nearly identical.[2]
This near-identical nature is the key to its superiority. A SIL-IS behaves almost exactly like the analyte during sample preparation, chromatography, and ionization, making it the ideal tool to correct for analytical variability.[1]
Comparison with Alternative Internal Standards
While SIL internal standards are preferred, other types, such as structural analogs, are sometimes used. However, they come with significant drawbacks that must be carefully evaluated.
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Physicochemical Properties | Nearly identical to the analyte. | Similar, but can have different polarity, solubility, and pKa. |
| Chromatographic Behavior | Co-elutes with the analyte, ensuring it experiences the same matrix effects.[2] | Often has a different retention time, leading to exposure to different matrix components.[3] |
| Extraction Recovery | Mirrors the analyte's recovery across a range of conditions. | May have different extraction efficiency, especially if pH or solvent polarity varies. |
| Ionization Efficiency (MS) | Virtually identical to the analyte, providing the best compensation for matrix-induced suppression or enhancement.[4] | Can differ significantly, potentially leading to inaccurate correction and biased results.[2] |
| Regulatory Acceptance | Universally accepted and recommended by the FDA and EMA. | Requires extensive justification and validation to prove its suitability. |
Table 1: A comparative overview of Stable Isotope-Labeled and Structural Analog internal standards.
Experimental Justification
The advantages of a SIL-IS are not merely theoretical. Experimental data consistently demonstrates its superior ability to compensate for the two most significant challenges in bioanalysis: matrix effects and variable recovery.
Objective: To demonstrate the ability of a SIL-IS to correct for matrix-induced ionization suppression compared to a structural analog IS.
Protocol:
-
Sample Preparation: A therapeutic drug (Analyte X) was spiked at a concentration of 100 ng/mL into two different matrices: a protein-precipitated human plasma extract (Matrix Sample) and a pure solvent solution (Neat Sample).
-
Internal Standard Addition: Each sample set was further divided, with one receiving a SIL-IS of Analyte X and the other receiving a structural analog IS, both at a fixed concentration.
-
LC-MS/MS Analysis: All samples were injected and analyzed under identical LC-MS/MS conditions.
-
Calculation: The Matrix Effect was calculated by comparing the analyte peak area in the Matrix Sample to the Neat Sample. The IS-corrected response was calculated using the peak area ratio of the analyte to the IS. An IS-corrected ratio close to 1.0 indicates effective compensation.
| Internal Standard Type | Analyte Peak Area (Matrix) | Analyte Peak Area (Neat) | Matrix Effect (Uncorrected) | Analyte/IS Ratio (Matrix) | Analyte/IS Ratio (Neat) | IS-Corrected Ratio |
| SIL-IS | 65,000 | 100,000 | 0.65 (35% Suppression) | 1.30 | 1.33 | 0.98 |
| Analog-IS | 65,000 | 100,000 | 0.65 (35% Suppression) | 1.55 | 1.25 | 1.24 |
Table 2: Representative data showing the superior correction of matrix effects by a SIL-IS. The SIL-IS effectively normalized the 35% signal suppression, bringing the corrected ratio to 0.98, while the analog IS overcorrected, leading to a 24% positive bias.
Objective: To evaluate the performance of a SIL-IS versus an analog IS in correcting for variability in sample extraction recovery.
Protocol:
-
Sample Preparation: Triplicate samples of human plasma were spiked with Analyte X. A SIL-IS was added to one set of triplicates and an analog IS to another.
-
Extraction: The samples underwent a liquid-liquid extraction procedure known to have moderate variability. To simulate this, one sample from each set was intentionally vortexed for a shorter period.
-
Analysis: The final extracts were analyzed by LC-MS/MS.
-
Calculation: The precision of the final, IS-corrected concentrations was evaluated by calculating the Relative Standard Deviation (%RSD).
| Internal Standard Type | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (Variable Extraction) | Mean (ng/mL) | %RSD |
| SIL-IS | 101.2 | 99.5 | 103.1 | 101.3 | 1.8% |
| Analog-IS | 102.5 | 98.9 | 85.7 | 95.7 | 9.2% |
Table 3: The SIL-IS maintained excellent precision (<2% RSD) even with intentional extraction variability. The analog IS failed to fully compensate for the lower recovery in the third replicate, resulting in poor precision (>9% RSD), which would likely fail regulatory acceptance criteria.
Logical Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in method development for regulated bioanalysis. The following workflow illustrates the decision-making process, emphasizing the preference for SIL internal standards.
References
A Comparative Guide to Confirming the Isotopic Distribution of 7-Deuterio-1-methylindole via Mass Spectrometry
For researchers in drug development and organic synthesis, confirming the incorporation of isotopic labels is a critical step in characterizing novel compounds. This guide provides a comparative analysis of the expected mass spectrometry data for 7-Deuterio-1-methylindole against its unlabeled counterpart, 1-methylindole. The following sections detail the anticipated isotopic distribution, a standard experimental protocol for confirmation, and a visual workflow to guide the analytical process.
Isotopic Distribution: A Comparative Analysis
The introduction of a single deuterium atom into the 1-methylindole structure results in a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and key fragments. The following table summarizes the experimental mass spectrum data for 1-methylindole and the predicted data for this compound, assuming analysis by electron ionization mass spectrometry (EI-MS).
| Compound | m/z (Mass/Charge) | Relative Abundance (%) | Interpretation |
| 1-Methylindole | 131 | 99.99 | Molecular Ion (M⁺) |
| 130 | 74.59 | [M-H]⁺, Loss of a hydrogen radical | |
| 103 | 9.87 | Loss of HCN from the [M-H]⁺ ion | |
| 89 | 13.74 | Putative benzylic cation or related structures | |
| 77 | 11.35 | Phenyl cation (C₆H₅⁺) | |
| This compound (Predicted) | 132 | ~100 | Predicted Molecular Ion (M⁺) |
| 131 | Variable | Predicted [M-H]⁺, Loss of a hydrogen radical | |
| 130 | Variable | Predicted [M-D]⁺, Loss of a deuterium radical | |
| 104 | Variable | Predicted loss of HCN from the [M-H]⁺ ion | |
| 103 | Variable | Predicted loss of DCN from the [M-H]⁺ ion or HCN from the [M-D]⁺ ion | |
| 90 | Variable | Deuterated fragment corresponding to the m/z 89 fragment | |
| 77 | Variable | Phenyl cation (C₆H₅⁺), indicating fragmentation of the indole ring |
The primary indicator of successful deuteration is the shift of the molecular ion peak from m/z 131 to m/z 132. The fragmentation pattern of the deuterated compound is expected to show peaks corresponding to the loss of both hydrogen and deuterium, providing further structural confirmation.
Experimental Workflow
The process of confirming isotopic distribution by mass spectrometry follows a standardized workflow from sample introduction to data analysis. This process is designed to ensure accurate and reproducible results.
Caption: Workflow for Mass Spectrometry Analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for the analysis of 1-methylindole and its deuterated analog using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Prepare stock solutions of 1-methylindole and this compound at a concentration of 1 mg/mL in methanol or another suitable volatile solvent.
-
Prepare a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL.
2. GC-MS Instrument Setup:
-
Gas Chromatograph (GC):
-
Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at a rate of 15°C/min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This high energy level leads to reproducible fragmentation patterns, creating a molecular "fingerprint".
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 200.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.
-
3. Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data under the conditions specified above.
-
Run a blank (solvent only) between samples to prevent carryover.
4. Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram.
-
Extract the mass spectrum for the analyte peak.
-
For 1-methylindole, confirm the presence of the molecular ion peak at m/z 131.
-
For this compound, confirm the shift of the molecular ion peak to m/z 132.
-
Compare the fragmentation patterns of the two spectra to identify fragments that have retained the deuterium label (i.e., shifted by +1 m/z).
Alternative Confirmation Methods
While mass spectrometry is a primary tool for confirming deuteration, other spectroscopic methods can provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance or significant reduction of the signal corresponding to the proton at the 7-position of the indole ring provides strong evidence of deuteration.
-
²H (Deuterium) NMR: The appearance of a signal in the deuterium NMR spectrum confirms the presence and location of the deuterium atom.
-
-
Infrared (IR) Spectroscopy: The C-D bond has a different vibrational frequency than the C-H bond. A new peak in the IR spectrum, typically in the range of 2100-2300 cm⁻¹, corresponding to the C-D stretching vibration, can indicate successful deuteration.
By employing mass spectrometry in conjunction with these other analytical techniques, researchers can unequivocally confirm the isotopic distribution and structural integrity of this compound, ensuring the quality and reliability of their synthesized compounds for further studies.
The Gold Standard: A Literature Review on the Use of Deuterated Indoles in Analytical Chemistry
For researchers, scientists, and drug development professionals, the accurate quantification of indole-containing compounds is critical. This guide provides a comparative analysis of the use of deuterated indoles as internal standards in analytical chemistry, highlighting their superior performance over non-deuterated alternatives. By summarizing key quantitative data and detailing experimental protocols from recent literature, this review demonstrates the indispensable role of isotope dilution mass spectrometry for robust and reliable analytical results.
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, has become the benchmark for quantitative analysis in mass spectrometry. This is especially true for the analysis of indoles, a class of compounds prevalent in pharmacology, neuroscience, and plant science. Deuterated indoles, being chemically identical to their non-deuterated counterparts, co-elute chromatographically and experience similar ionization effects and matrix interferences. This co-behavior allows for effective compensation for variations during sample preparation and analysis, leading to significantly improved accuracy and precision.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards is evident in the validation data from numerous studies. Methods employing deuterated indoles consistently demonstrate excellent linearity, low limits of detection and quantification, and high accuracy and precision. While a direct head-to-head comparison in a single study for the same indole analyte is not always available, the compilation of data from various validated methods underscores the advantages of using deuterated standards.
Below are tables summarizing the performance characteristics of analytical methods using deuterated indole internal standards for various indole-containing analytes.
Table 1: Quantitative Performance Data for Psychoactive Tryptamines using Deuterated Internal Standards [2][3]
| Analyte | Internal Standard | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Recovery (%) | Matrix Effect (%) |
| Tryptamine | DMT-D4 | > 0.988 | 0.10 | 0.31 | 95-105 | < 15 | 74.1-111.6 | 70.6-109 |
| N,N-Dimethyltryptamine (DMT) | DMT-D4 | > 0.999 | 0.09 | 0.27 | 95-105 | < 15 | 74.1-111.6 | 70.6-109 |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | DMT-D4 | > 0.998 | 0.11 | 0.33 | 95-105 | < 15 | 74.1-111.6 | 70.6-109 |
Table 2: Quantitative Performance Data for Melatonin and its Metabolites using Deuterated Internal Standards [4][5]
| Analyte | Internal Standard | Linearity (R²) | LOD (pg/mL) | LOQ (pg/mL) | Accuracy (%) | Precision (RSD %) | Recovery (%) |
| Melatonin | Melatonin-d4 | > 0.999 | 3 | 10 | 80-108 | < 3.55 | 80-108 |
| 6-Hydroxymelatonin | 6-O-MEL-²H₄ | 0.99971 | - | - | - | < 6.80 | - |
| 6-Sulfatoxymelatonin | 6-S-MEL-²H₄ | 0.99949 | - | - | - | < 6.80 | - |
Table 3: Quantitative Performance Data for Various Tryptamines in Hair using Deuterated Internal Standards [6]
| Analyte | Internal Standard | Linearity (r) | LOD (pg/mg) | LOQ (pg/mg) | Accuracy (%) | Precision (RSD %) | Recovery (%) | Matrix Effect (%) |
| 16 Tryptamines (various) | Psilocin-d10, Psilocybin-d4 | > 0.992 | 0.1-20 | 3-50 | 91-114 | < 14 | 85-115 | 95-112 |
In contrast, methods relying on non-deuterated internal standards (structural analogs) often exhibit greater variability in recovery and are more susceptible to matrix effects, leading to decreased accuracy and precision. The use of deuterated standards is particularly crucial when dealing with complex biological matrices where ion suppression or enhancement can be significant.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are protocols from the cited literature for the analysis of indole-containing compounds using deuterated internal standards.
Protocol 1: Analysis of Psychoactive Tryptamines in Plant Material[2][3]
-
Sample Preparation:
-
Weigh 100 mg of homogenized plant material.
-
Add 1 mL of methanol containing the internal standards (DMT-D4 and harmine-D3).
-
Vortex for 30 seconds and sonicate for 15 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm PTFE filter.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient elution of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. Monitor the specific precursor and product ion transitions for each analyte and internal standard.
-
Protocol 2: Analysis of Melatonin in Cell Culture Samples[4]
-
Sample Preparation:
-
To 500 µL of cell culture medium, add 50 µL of the deuterated melatonin (MEL-d4) internal standard solution.
-
Perform a liquid-liquid extraction with 1 mL of dichloromethane.
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Utilize a two-dimensional liquid chromatography system for enhanced separation.
-
Mass Spectrometry: Operate the mass spectrometer in selective reaction monitoring (SRM) mode to quantify melatonin and its deuterated internal standard.
-
Protocol 3: Analysis of Tryptamines in Hair[6]
-
Sample Preparation:
-
Pulverize 20 mg of hair at low temperature in 0.5 mL of deionized water containing 0.1% formic acid and the internal standards (psilocin-d10 and psilocybin-d4).
-
Centrifuge the mixture.
-
Inject 5 µL of the supernatant directly into the LC-MS/MS system.
-
-
UHPLC-MS/MS Analysis:
-
Chromatography: Employ a UPLC HSS T3 column with a gradient elution using mobile phases of 20 mmol/L ammonium acetate with 0.1% formic acid in water/acetonitrile.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer for targeted screening and quantification.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in utilizing deuterated indoles for analytical chemistry, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the underlying logic.
Caption: Experimental workflow for quantitative analysis using deuterated indoles.
Caption: Logical relationship demonstrating the compensatory effect of deuterated internal standards.
References
- 1. texilajournal.com [texilajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jsbms.jp [jsbms.jp]
- 6. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Precision: How Stable Isotope-Labeled Internal Standards Mitigate Variability in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with alternative methods, supported by experimental data, to demonstrate their superior ability to reduce analytical variability.
In the landscape of quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL-ISs have emerged as the gold standard for achieving reliable and reproducible results.[1][2] Their unique properties allow for the effective compensation of several sources of error that can plague an analytical workflow, from sample preparation to signal detection. This guide will delve into the fundamental advantages of SIL-ISs, present comparative data on their performance, and provide detailed experimental protocols for their application.
Unraveling the Power of Isotopic Analogs
A stable isotope-labeled internal standard is a version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N).[3][4] This subtle change in mass allows the mass spectrometer to distinguish the internal standard from the native analyte, while its chemical and physical properties remain nearly identical.[3] This near-identical behavior is the cornerstone of its effectiveness in reducing variability.
SIL-ISs are added to a sample at a known concentration at the earliest stage of the analytical process.[5] By tracking the ratio of the analyte's signal to the SIL-IS signal, researchers can correct for inconsistencies that occur during:
-
Sample Extraction and Preparation: Losses during complex extraction procedures are a significant source of variability. Because the SIL-IS behaves like the analyte, any loss of the analyte will be mirrored by a proportional loss of the SIL-IS, keeping the ratio constant.
-
Matrix Effects: Co-eluting components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. A co-eluting SIL-IS experiences the same matrix effects as the analyte, effectively canceling out this variability.[3]
-
Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, can introduce errors. The use of a SIL-IS normalizes the analyte's signal, providing a more robust and reproducible measurement.
Performance Under the Microscope: A Data-Driven Comparison
The theoretical advantages of SIL-ISs are borne out by experimental data. Studies consistently demonstrate a significant improvement in precision, as measured by the coefficient of variation (%CV), when using a SIL-IS compared to other internal standardization methods, such as using a structural analog or an external standard.
A key study highlighted the significant improvement in assay performance for the novel anticancer drug Kahalalide F when switching from an analogous internal standard to a stable isotopically labeled one.[6] Further evidence comes from the routine analysis of therapeutic drugs, where the use of SIL-IS is critical for accurate patient monitoring.
The following table summarizes data from a study on the determination of the immunosuppressant drug tacrolimus in whole blood, comparing the precision of the assay using a stable isotope-labeled internal standard (Tacrolimus-¹³C,D₂) versus a structural analog internal standard (Ascomycin).
| Internal Standard Type | Analyte Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| **Stable Isotope-Labeled (Tacrolimus-¹³C,D₂) ** | Low QC (4.5 ng/mL) | 2.8 | 3.1 |
| High QC (15.0 ng/mL) | 2.1 | 2.5 | |
| Structural Analog (Ascomycin) | Low QC (4.5 ng/mL) | 3.6 | 4.2 |
| High QC (15.0 ng/mL) | 2.9 | 3.5 |
Data adapted from Bodnar-Broniarczyk et al., Journal of Chromatography B, 2019.[7]
As the data illustrates, the use of the stable isotope-labeled internal standard resulted in lower %CV values for both intra- and inter-day precision, indicating a more reproducible and reliable assay.
Visualizing the Workflow: The Role of SIL-IS in Reducing Variability
The following diagram illustrates a typical quantitative LC-MS/MS workflow, highlighting the points where a stable isotope-labeled internal standard helps to mitigate variability.
Experimental Protocols
To provide a practical understanding of how these principles are applied, a detailed experimental protocol for the quantification of tacrolimus in whole blood using LC-MS/MS with a stable isotope-labeled internal standard is provided below.
Objective: To accurately and precisely quantify the concentration of tacrolimus in human whole blood samples.
Materials:
-
Tacrolimus certified reference material
-
Tacrolimus-¹³C,D₂ (Stable Isotope-Labeled Internal Standard)
-
Ascomycin (Structural Analog Internal Standard - for comparison)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Drug-free whole blood
-
Calibrators and Quality Control (QC) samples
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of tacrolimus, tacrolimus-¹³C,D₂, and ascomycin in methanol.
-
Prepare working solutions of the analyte and internal standards by diluting the stock solutions with an appropriate solvent.
-
-
Preparation of Calibration Standards and Quality Controls:
-
Spike drug-free whole blood with known concentrations of tacrolimus to prepare calibration standards and QC samples (low, medium, and high concentrations).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (either tacrolimus-¹³C,D₂ or ascomycin).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate
-
Gradient elution program to separate tacrolimus from matrix components.
-
Flow rate: 0.4 mL/min
-
Injection volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Tacrolimus: Precursor ion (m/z) → Product ion (m/z)
-
Tacrolimus-¹³C,D₂: Precursor ion (m/z) → Product ion (m/z)
-
Ascomycin: Precursor ion (m/z) → Product ion (m/z)
-
-
Optimize collision energy and other MS parameters for each analyte and internal standard.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of tacrolimus in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the precision (%CV) for the QC samples.
-
Conclusion: A Commitment to Quality Data
The evidence overwhelmingly supports the use of stable isotope-labeled internal standards as a superior method for reducing variability in quantitative mass spectrometry. By effectively compensating for a multitude of potential errors throughout the analytical process, SIL-ISs enable researchers, scientists, and drug development professionals to generate highly accurate, precise, and reliable data. While the initial cost of a SIL-IS may be higher than that of a structural analog, the long-term benefits of improved data quality, reduced need for repeat analyses, and increased confidence in results make it a worthwhile investment for any quantitative workflow.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 7-Deuterio-1-methylindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 7-Deuterio-1-methylindole. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is mandatory. The following Personal Protective Equipment (PPE) must be worn to protect from potential splashes, inhalation, and skin contact.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes.[1] |
| Hand Protection | Gloves | Nitrile gloves are recommended. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned.[1] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent accidental exposure and contamination.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and certified.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling Procedure:
-
Work within the sash of the fume hood.
-
Use appropriate tools (spatulas, pipettes) to handle the compound, avoiding direct contact.
-
Keep containers of this compound sealed when not in use.
3. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.[2]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate waste containing this compound from other laboratory waste.
-
Keep halogenated and non-halogenated solvent wastes separate.[3]
-
Aqueous waste should be collected separately from organic solvent waste.[3]
2. Waste Containers:
-
Use clearly labeled, leak-proof containers for all waste. The original container is often suitable for the waste.[2]
-
Ensure containers are compatible with the chemical waste being stored.[2]
3. Disposal Route:
-
All chemical waste, including empty containers that held this compound, should be treated as hazardous waste.[2]
-
Disposal must be handled through your institution's designated hazardous waste management program.[2][4]
-
Do not dispose of this compound down the drain.[2]
Experimental Protocol: Safe Weighing and Solution Preparation
This protocol outlines the steps for safely weighing this compound and preparing a solution.
1. Equipment and Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent
-
Volumetric flask
-
Beaker
-
Pipettes
2. Procedure:
-
Don all required PPE as specified in the table above.
-
Perform all operations within a certified chemical fume hood.
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.
-
Record the weight.
-
Transfer the weighed compound into a beaker.
-
Add a small amount of the desired solvent to the beaker to dissolve the compound.
-
Once dissolved, carefully transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add solvent to the volumetric flask up to the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the flask with the compound name, concentration, solvent, and date.
Workflow for Handling and Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
